3,5-Dihydroxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLNCPJAVARBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342972 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-32-3 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7732-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dihydroxybenzohydrazide from Methyl 3,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxybenzohydrazide, a valuable chemical intermediate, from methyl 3,5-dihydroxybenzoate. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.
Introduction
This compound is a member of the benzohydrazide family of compounds, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the resorcinol (3,5-dihydroxy) moiety suggests significant potential for radical scavenging and metal-chelating activities. This makes this compound and its derivatives attractive candidates for investigation in drug discovery and materials science.
The synthesis described herein is a straightforward and efficient hydrazinolysis of the corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is a fundamental transformation in organic chemistry for the preparation of hydrazides, which are key precursors for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.
Synthesis Pathway
The synthesis of this compound from methyl 3,5-dihydroxybenzoate is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, yielding the desired hydrazide. The reaction is typically carried out in a protic solvent such as ethanol under reflux conditions to ensure a sufficient reaction rate.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound based on established methods for the hydrazinolysis of methyl benzoates.[1]
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (absolute)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a minimal amount of absolute ethanol (approximately 10-15 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol or an ethanol-water mixture.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 164-169 | 2150-44-9 |
| This compound | C₇H₈N₂O₃ | 168.15 | 257 | 7732-32-3 |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.5-10.0 (br s, 2H) | Ar-OH |
| ~9.0 (br s, 1H) | -CONH- |
| ~6.5-6.8 (m, 3H) | Ar-H |
| ~4.3 (br s, 2H) | -NH₂ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
Phenolic compounds, including those with a resorcinol scaffold, are known to exert antioxidant effects through various mechanisms. One of the primary mechanisms is by donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions.[2][3][4][5] The resulting phenoxyl radical is stabilized by resonance. The presence of two hydroxyl groups in this compound likely enhances this activity.
The diagram below illustrates a conceptual pathway for the radical scavenging activity of this compound.
Caption: Hydrogen atom transfer mechanism for antioxidant activity.
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound from methyl 3,5-dihydroxybenzoate. The described hydrazinolysis reaction is a robust and high-yielding method for obtaining this versatile chemical intermediate. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating further exploration of the properties and applications of this compound and its derivatives. It is important to note the absence of experimental NMR data in the current literature, which highlights an area for future characterization studies.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3,5-Dihydroxybenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dihydroxybenzohydrazide, a versatile molecule with potential applications in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available precursors, provides step-by-step experimental protocols, and outlines the analytical techniques used for its characterization.
Introduction
This compound is a carbohydrazide derivative of 3,5-dihydroxybenzoic acid. The presence of multiple reactive functional groups—two phenolic hydroxyls, a hydrazide moiety, and an aromatic ring—makes it an attractive scaffold for the synthesis of a wide range of derivatives, including Schiff bases and heterocyclic compounds. These derivatives are of significant interest to researchers for the development of novel therapeutic agents and functional materials. This guide serves as a practical resource for the laboratory-scale synthesis and thorough characterization of this key chemical intermediate.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid, followed by the hydrazinolysis of the resulting ester.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
The first step involves the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is commonly carried out via Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid, such as sulfuric acid.
Step 2: Hydrazinolysis of Methyl 3,5-Dihydroxybenzoate
The subsequent step is the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the methoxy group of the ester to form the desired this compound. The reaction is typically performed in an alcoholic solvent.[1]
Below is a diagram illustrating the synthetic workflow:
Experimental Protocols
Synthesis of Methyl 3,5-Dihydroxybenzoate
This protocol is adapted from established procedures for Fischer esterification.[2]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (5.0 g) and methanol (50 mL).
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by washing with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude methyl 3,5-dihydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
Synthesis of this compound
This protocol is based on the general procedure for the synthesis of benzohydrazides from their corresponding esters.[1][3][4]
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 g) in ethanol (10 mL).
-
To the stirred solution, add hydrazine hydrate (1.5 mL).
-
Allow the reaction mixture to stir at room temperature for 16 hours.[1] The formation of a precipitate may be observed.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting solid is filtered, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.
Data Presentation
Reaction Parameters and Yields
| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 1 | 3,5-Dihydroxybenzoic Acid | Methanol, Sulfuric Acid (cat.) | Methanol | 4 hours | Reflux | Methyl 3,5-Dihydroxybenzoate | 88-98%[2] |
| 2 | Methyl 3,5-Dihydroxybenzoate | Hydrazine Hydrate | Ethanol | 16 hours | Room Temp. | This compound | Not Reported |
Physicochemical and Spectroscopic Data
| Property | Data for Methyl 3,5-Dihydroxybenzoate | Expected Data for this compound |
| Appearance | White solid | White to off-white solid |
| Melting Point (°C) | 167-170 | Not Reported |
| Molecular Formula | C₈H₈O₄ | C₇H₈N₂O₃ |
| Molecular Weight ( g/mol ) | 168.15 | 168.15 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.7 (s, 3H, OCH₃), ~6.5 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~9.6 (s, 2H, OH) | Expected signals: Ar-H (multiple peaks), NH₂, NH, OH (broad singlets). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals: ~52 (OCH₃), ~107-108 (Ar-CH), ~132 (Ar-C), ~159 (Ar-COH), ~166 (C=O) | Expected signals: Aromatic carbons, C=O. |
| FT-IR (KBr, cm⁻¹) | Expected peaks: O-H, C-H (aromatic), C=O (ester), C-O | Expected peaks: N-H, O-H (broad), C=O (amide I), N-H bend (amide II), C-N, C-H (aromatic). |
| Mass Spec (m/z) | [M+H]⁺ = 169.04 | [M+H]⁺ = 169.06 |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the final product, this compound, to confirm its structure and purity.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The two-step synthesis is robust and utilizes readily available starting materials. While specific, published spectral data for the final product is limited, this guide offers the necessary experimental protocols and expected analytical outcomes to enable researchers to successfully synthesize and characterize this valuable chemical building block for further research and development in the fields of medicinal chemistry and materials science.
References
- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers
CAS Number: 7732-32-3
This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzohydrazide, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on tyrosinase inhibition.
Chemical and Physical Properties
This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The following tables summarize its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 7732-32-3 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Melting Point | 257 °C | |
| pKa (predicted) | 8.78 ± 0.10 | |
| Appearance | Not explicitly found, likely a solid | |
| Solubility | Not explicitly found |
Spectroscopic Data
¹H NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):
-
δ ~6.8 ppm (d, 2H, Ar-H)
-
δ ~6.4 ppm (t, 1H, Ar-H)
-
δ ~9.5 ppm (s, 2H, Ar-OH)
-
δ ~12.5 ppm (s, 1H, -COOH)
¹³C NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):
-
δ ~167 ppm (C=O)
-
δ ~158 ppm (C-OH)
-
δ ~132 ppm (C-COOH)
-
δ ~108 ppm (Ar-CH)
-
δ ~107 ppm (Ar-CH)
Mass Spectrometry: While specific mass spectrometry data for this compound is not available, general fragmentation patterns for hydrazides would involve cleavage of the N-N bond and fragmentation of the aromatic ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve methyl 3,5-dihydroxybenzoate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is filtered and dried to yield this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.
The proposed mechanism of action for these inhibitors involves binding to the active site of tyrosinase, which contains copper ions, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.
The inhibition of tyrosinase can impact the melanogenesis signaling pathway, which is regulated by various factors including the α-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of tyrosinase and other melanogenic enzymes. By directly inhibiting tyrosinase, this compound derivatives can bypass this signaling cascade to reduce melanin production.
This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this compound.
Solubility Profile of 3,5-Dihydroxybenzohydrazide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This document collates available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Core Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, 3,5-dihydroxybenzoic acid, and considering the physicochemical properties of the hydrazide functional group, we can provide reasoned estimations. The hydrazide group generally increases polarity compared to a carboxylic acid, which may enhance solubility in polar solvents.
The following table summarizes qualitative observations from synthesis literature and quantitative data for the structurally similar 3,5-dihydroxybenzoic acid, which serves as a proxy. Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications and solvent grades.
| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Estimated Solubility of this compound | Quantitative Data for 3,5-Dihydroxybenzoic Acid | Temperature (°C) |
| Polar Protic Solvents | ||||||
| Water | Polar Protic | 18.02 | 100 | Soluble | 84 g/L[1][2][3] | 20 |
| Methanol | Polar Protic | 32.04 | 64.7 | Soluble[4] | Soluble | Not Specified |
| Ethanol (95%) | Polar Protic | 46.07 | 78.4 | Soluble[4] | 50 mg/mL[1][5] | Not Specified |
| Polar Aprotic Solvents | ||||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Expected to be soluble | 31 mg/mL[6] | Not Specified |
| Acetone | Polar Aprotic | 58.08 | 56 | Expected to be soluble | Soluble[7] | Not Specified |
| Acetonitrile | Polar Aprotic | 41.05 | 81.6 | Moderately Soluble | Not Specified | Not Specified |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 73.09 | 153 | Expected to be soluble | Not Specified | Not Specified |
| Nonpolar/Slightly Polar Solvents | ||||||
| Ethyl Acetate | Slightly Polar | 88.11 | 77.1 | Sparingly Soluble | Not Specified | Not Specified |
| Diethyl Ether | Slightly Polar | 74.12 | 34.6 | Sparingly Soluble | Very Soluble[8] | Not Specified |
| Chloroform | Slightly Polar | 119.38 | 61.2 | Poorly Soluble | Not Specified | Not Specified |
| Tetrahydrofuran (THF) | Slightly Polar | 72.11 | 66 | Moderately Soluble | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for accurate research and development. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted standard.
Shake-Flask Method for Equilibrium Solubility
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Periodically, cease agitation and allow the solid to settle to visually confirm that excess solid remains.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a volumetric flask.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
For UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
For HPLC: Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.
-
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
Gravimetric Method
This method is a simpler alternative if a suitable spectroscopic method is not available.
Procedure:
-
Follow steps 1-3 of the Shake-Flask Method.
-
Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).
-
Solvent Evaporation: Place the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.
-
Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator. Weigh the container with the dried solute.
-
Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships in determining the solubility of this compound.
References
- 1. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]
- 2. 3,5-Dihydroxybenzoic acid 99-10-5, Information for 3,5-Dihydroxybenzoic acid 99-10-5, Suppliers of 3,5-Dihydroxybenzoic acid 99-10-5 [chemnet.com]
- 3. cionpharma.com [cionpharma.com]
- 4. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dihydroxybenzoic acid CAS#: 99-10-5 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3,5-Dihydroxybenzoic Acid | CAS 99-10-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 8. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Crystallographic Analysis of 3,5-Dihydroxybenzohydrazide Derivatives
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the crystallographic characteristics of selected 3,5-Dihydroxybenzohydrazide derivatives. While the crystal structure of the parent compound, this compound, is not publicly available, this document compiles and analyzes the crystallographic data for several of its Schiff base derivatives. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering a comparative analysis of crystal structures and detailed experimental methodologies. The content covers crystallographic data, experimental protocols for synthesis and single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various bioactive compounds. The hydrazide moiety can be readily condensed with aldehydes and ketones to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development.
This guide addresses the absence of publicly available crystallographic data for this compound by presenting a detailed analysis of three of its derivatives:
-
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide
-
3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate
-
(E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate
By comparing the crystal structures of these derivatives, researchers can gain insights into how different substituents on the benzylidene ring influence the crystal packing, hydrogen bonding networks, and overall molecular conformation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the three derivatives of this compound. This allows for a direct comparison of their unit cell parameters and refinement statistics.
| Parameter | 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[1] | 3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate[2] | (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate[3] |
| Chemical Formula | C₁₄H₁₁N₃O₅ | C₁₄H₁₂N₂O₄·H₂O | C₁₄H₁₁ClN₂O₄·H₂O |
| Formula Weight ( g/mol ) | Not Available | 290.27 | 324.71 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 9.632(12) | 7.773(2) | 14.106(3) |
| b (Å) | 12.256(15) | 13.411(3) | 8.0090(16) |
| c (Å) | 11.425(14) | 13.084(3) | 13.127(3) |
| α (°) | |||
| ) | 90 | 90 | 90 |
| β (°) | 105.306(11) | 100.52(3) | 108.26(3) |
| γ (°) | |||
| ) | 90 | 90 | 90 |
| Volume (ų) | 1301(3) | 1341.0(5) | 1408.3(6) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.538 | Not Available | Not Available |
| Radiation Type | Not Available | Mo Kα | Mo Kα |
| Temperature (K) | Not Available | 293(2) | 298 |
| Final R indices (I > 2σ(I)) | R = 0.0444 | R = 0.045 | R = 0.053 |
| wR (all data) | wR = 0.1186 | wR = 0.125 | wR = 0.142 |
Experimental Protocols
The synthesis and crystallographic analysis of this compound derivatives generally follow a common set of procedures. The methodologies detailed below are compiled from the experimental sections for the analyzed compounds.[2][3]
Synthesis of this compound Derivatives (Schiff Base Formation)
The synthesis of the Schiff base derivatives is typically achieved through the condensation reaction of 3,5-dihydroxybenzoic acid hydrazide with a substituted aldehyde.[3]
-
Dissolution: An equimolar amount of 3,5-dihydroxybenzoic acid hydrazide and the desired substituted aldehyde (e.g., 5-chlorosalicylaldehyde) are dissolved in a suitable solvent, commonly ethanol or methanol.[3]
-
Reaction: The mixture is stirred at room temperature.[3] For some derivatives, refluxing the mixture for a period of 30 minutes to a few hours may be necessary to ensure the reaction goes to completion.
-
Crystallization: The product is typically obtained by slow evaporation of the solvent at room temperature over several days.[3] The formation of single crystals suitable for X-ray diffraction is highly dependent on the solvent and the rate of evaporation.
-
Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K or 298 K) and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[2][3] A series of diffraction patterns are collected as the crystal is rotated. Data collection is typically performed using a CCD area detector.[2][3]
-
Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption effects. The intensities of the reflections are integrated, and the data is reduced to a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for the determination of the crystal structure of a novel compound, from synthesis to final structural analysis.
References
Spectroscopic Analysis of 3,5-Dihydroxybenzohydrazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzohydrazide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The hydrazide functional group, combined with the dihydroxy-substituted benzene ring, offers potential for diverse chemical modifications and interactions with biological targets. A thorough spectroscopic characterization is fundamental for the unequivocal identification and quality control of this compound. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.
It is important to note that a comprehensive, publicly available dataset of experimental ¹H NMR, ¹³C NMR, IR, and Mass spectrometry data for this compound is not readily found in a single, consolidated source. Therefore, this guide will present expected values and general methodologies based on the analysis of its chemical structure and data from closely related compounds.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values and should be confirmed with experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | -OH (Phenolic) |
| ~9.0 - 9.5 | Singlet | 1H | -NH- (Hydrazide) |
| ~6.5 - 7.0 | Doublet | 2H | Ar-H (ortho to -C=O) |
| ~6.2 - 6.5 | Triplet | 1H | Ar-H (para to -C=O) |
| ~4.5 - 5.0 | Singlet | 2H | -NH₂ (Hydrazide) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carbonyl) |
| ~158 - 160 | Ar-C-OH |
| ~135 - 138 | Ar-C (ipso to -C=O) |
| ~108 - 110 | Ar-C-H (ortho to -C=O) |
| ~105 - 107 | Ar-C-H (para to -C=O) |
Solvent: DMSO-d₆
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| ~1640 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1580, 1450 | Medium to Strong | C=C stretching (Aromatic) |
| ~1300 | Medium | C-O stretching (Phenolic) |
Sample Preparation: KBr pellet or ATR
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 168.06 | [M]⁺ (Molecular Ion) |
| 151.05 | [M - NH₃]⁺ |
| 137.04 | [M - N₂H₃]⁺ |
| 121.03 | [M - CON₂H₃]⁺ |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The mass range should be set to scan from m/z 50 to 500.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Thermal Stability of 3,5-Dihydroxybenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dihydroxybenzohydrazide, a compound of interest in pharmaceutical and materials science. While specific experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, this guide outlines the standard methodologies for its characterization, discusses expected decomposition behaviors based on related structures, and presents the limited available data.
Introduction
This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and application. For drug development professionals, understanding the thermal properties is essential for ensuring the stability of active pharmaceutical ingredients (APIs) and for designing robust manufacturing processes. In materials science, the thermal decomposition profile can inform the potential applications of the compound in polymers and other materials.
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatiles. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.
Thermal Properties of this compound
Quantitative thermal analysis data for this compound is sparse in the current body of scientific literature. However, the melting point, a key indicator of thermal stability, has been reported. It is important to note that different values have been observed, which may be attributable to variations in experimental conditions or sample purity.
| Property | Value | Source |
| Melting Point | 161 °C | [1] |
| Melting Point of N'-Benzoyl-3,5-dihydroxybenzohydrazide | >250 °C | [2] |
The significant difference in melting points between this compound and its N'-benzoyl derivative highlights the influence of substitution on the thermal stability of the core structure.
Experimental Protocols
For researchers seeking to characterize the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methods for the analysis of organic and pharmaceutical compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the percentage of mass loss at different temperature ranges, corresponding to various decomposition steps.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min to a temperature approximately 50 °C above the expected melting point.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Visualizations
The following diagrams illustrate the generalized workflows for the described experimental protocols.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Expected Thermal Decomposition Pathway
While specific studies on the thermal decomposition of this compound are lacking, the decomposition of benzohydrazide derivatives generally proceeds through the cleavage of the weakest bonds in the molecule at elevated temperatures. The expected decomposition pathway would likely involve the initial cleavage of the N-N bond in the hydrazide moiety, leading to the formation of radical species. These highly reactive intermediates can then undergo a series of complex reactions, including hydrogen abstraction, rearrangement, and fragmentation, to yield a variety of smaller, more stable molecules. The presence of the hydroxyl groups on the benzene ring may also influence the decomposition pathway, potentially through intramolecular hydrogen bonding or by providing alternative reaction sites.
A comprehensive analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), would be necessary to elucidate the precise decomposition mechanism and identify the resulting fragments.
References
3,5-Dihydroxybenzohydrazide derivatives and analogs
An In-depth Technical Guide to 3,5-Dihydroxybenzohydrazide Derivatives and Analogs for Drug Development Professionals
Introduction
This compound, a derivative of resorcinol, serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structure, featuring a catechol-like dihydroxy pattern and a reactive hydrazide moiety, allows for extensive chemical modification to generate diverse analogs with a wide spectrum of biological activities. The two hydroxyl groups are crucial for interacting with biological targets, particularly metalloenzymes, by acting as hydrogen bond donors/acceptors or metal chelators. The hydrazide group provides a versatile synthetic handle for creating larger, more complex molecules, such as hydrazones (via Schiff base formation), which are known to possess significant pharmacological properties.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug development.
Synthesis Strategies
The synthesis of this compound and its derivatives typically follows a multi-step but straightforward pathway. The process generally begins with the esterification of 3,5-dihydroxybenzoic acid, followed by hydrazinolysis to form the core this compound intermediate. This key intermediate is then commonly reacted with a variety of substituted aldehydes or ketones to form the corresponding Schiff base derivatives (hydrazones).[1][2]
The initial esterification is necessary to protect the carboxylic acid group and facilitate the subsequent reaction with hydrazine. The reaction of the resulting ester with hydrazine hydrate efficiently produces the hydrazide.[1] The final condensation step to form the Schiff base is often catalyzed by a few drops of acid and can be performed at room temperature or with gentle heating.[3]
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents. Key areas of activity include enzyme inhibition, antimicrobial effects, and antioxidant properties.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[1] The 3,5-dihydroxybenzoyl moiety is structurally similar to the native substrate, L-tyrosine, allowing it to competitively bind to the enzyme's active site. The dihydroxy groups can chelate the copper ions within the active site, effectively inhibiting enzyme function.[1][4]
Studies have shown that conjugating the this compound core with various heterocyclic scaffolds, such as methoxyphenyl triazoles, can significantly enhance inhibitory potency. The nature and position of substituents on the appended aryl ring play a critical role in the compound's interaction with active site residues.[1]
Table 1: Tyrosinase Inhibitory Activity of this compound Analogs
| Compound | Substituent Group | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 11m | 4-methoxyphenyl triazole | 55.39 ± 4.93 | Competitive | [1][5] |
| N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine | 6-hydroxytryptamine | 9.1 | - | [6] |
| Kojic Acid (Reference) | - | 310 | - |[6] |
Antimicrobial and Antioxidant Activities
The hydrazone linkage (-C=N-NH-) in many this compound derivatives is a known pharmacophore contributing to antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains. Furthermore, the phenolic hydroxyl groups confer significant antioxidant potential, which is often assessed through radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[7]
One study synthesized 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide and evaluated its biological properties. The compound demonstrated notable antioxidant activity in DPPH and ABTS assays and showed considerable antibacterial effects, particularly against S. aureus.[7]
Table 2: Antimicrobial and Antioxidant Activity of a this compound Derivative
| Compound | Assay | Result | Source |
|---|---|---|---|
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | IC₅₀ = 48.04 µg/mL | [7] |
| ABTS Radical Scavenging | IC₅₀ = 48.59 µg/mL | [7] | |
| Hydroxyl Radical Scavenging | IC₅₀ = 1.03 mg/mL | [7] | |
| Antibacterial vs. S. aureus | MIC = 0.156 mg/mL | [7] | |
| Antibacterial vs. K. pneumoniae | MIC = 0.625 mg/mL | [7] |
| | Antibacterial vs. P. aeruginosa | MIC = 1.25 mg/mL |[7] |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and evaluation of novel chemical entities. Below are generalized protocols based on common procedures reported in the literature.
Protocol 1: Synthesis of this compound (Intermediate 3)
This protocol describes the synthesis of the core hydrazide intermediate from 3,5-dihydroxybenzoic acid.[1]
-
Esterification: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Reflux the mixture for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, evaporate the methanol under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.
-
Hydrazinolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add hydrazine hydrate (typically 1.2-1.5 eq).
-
Reaction: Reflux the mixture for 2-5 hours.[3] Formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture. Collect the solid product by filtration, wash with a cold solvent (e.g., petroleum ether), and dry in a vacuum desiccator to yield this compound.
Protocol 2: Synthesis of this compound Schiff Bases (General Procedure)
This protocol outlines the condensation reaction between the core hydrazide and an aldehyde.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or water-ethanol mixture.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.
-
Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid, and stir the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. A precipitate will gradually form.
-
Work-up: Filter the solid product, wash thoroughly with a solvent like petroleum ether to remove unreacted aldehyde, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain the pure Schiff base derivative.[3]
Protocol 3: In Vitro Tyrosinase Inhibition Assay
This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[1]
-
Prepare Reagents:
-
Phosphate Buffer (e.g., 50 mM, pH 6.8).
-
Mushroom Tyrosinase solution in phosphate buffer.
-
Substrate solution (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Kojic acid).
-
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test compound solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for 10-15 minutes.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for 15-30 minutes using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds for drug discovery. The straightforward and efficient synthetic routes allow for the generation of large libraries of analogs for screening. The core scaffold has demonstrated significant potential as a tyrosinase inhibitor, with opportunities to further optimize potency through targeted modifications. Additionally, the observed antimicrobial and antioxidant activities warrant further investigation. Future research should focus on expanding the structural diversity of these analogs, performing detailed structure-activity relationship (SAR) studies to guide rational design, and evaluating lead compounds in more advanced in vitro and in vivo models to assess their therapeutic potential, pharmacokinetic profiles, and toxicity.
References
- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Antioxidant Potential of 3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dihydroxybenzohydrazide and its derivatives. Due to the limited availability of public data on the parent compound, this document leverages data from structurally related analogs to provide a thorough assessment of its potential antioxidant efficacy. This guide details the methodologies of key antioxidant assays, presents available quantitative data, and illustrates the underlying biochemical pathways.
Core Concepts in Antioxidant Activity
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of hydroxyl (-OH) groups on the benzene ring is a critical determinant of this radical-scavenging capability. The hydrazide moiety may also contribute to the overall antioxidant profile through its electron-donating nature.
Quantitative Antioxidant Data
Direct quantitative antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on its derivatives provide valuable insights into the potential antioxidant capacity of this chemical scaffold. A notable derivative, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide , has been evaluated for its in vitro antioxidant activity, with the following IC50 values reported:
| Derivative | Assay | IC50 Value (µg/mL) |
| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | 48.04[1] |
| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | ABTS Radical Scavenging | 48.59[1] |
| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Hydroxyl Radical Scavenging | 1030[1] |
Note: A lower IC50 value indicates a higher antioxidant activity.
These findings suggest that derivatives of this compound possess good radical scavenging properties. Further research is warranted to elucidate the specific antioxidant capacity of the parent compound.
Experimental Protocols
Standardized assays are crucial for determining and comparing the antioxidant activity of chemical compounds. The following are detailed protocols for three widely used methods: DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is reacted with 2.45 mM potassium persulfate, and the mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50/TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of a compound like this compound.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Potential Signaling Pathway
Phenolic antioxidants have been shown to exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Potential activation of the Nrf2-ARE antioxidant signaling pathway.
Conclusion
While direct evidence for the antioxidant activity of this compound is still emerging, the available data on its derivatives strongly suggest a promising potential for this compound as a radical scavenger. The established protocols and understanding of the underlying molecular pathways, such as the Nrf2-ARE system, provide a solid foundation for future research. Further studies are encouraged to fully characterize the antioxidant profile of this compound and to explore its therapeutic applications in oxidative stress-related pathologies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from various hydrazides are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The versatile imine (-C=N-) linkage, formed through the condensation of a primary amine with a carbonyl compound, is crucial to their biological efficacy. The incorporation of a 3,5-dihydroxyphenyl moiety, originating from 3,5-dihydroxybenzohydrazide, is of particular interest as the phenolic hydroxyl groups can significantly contribute to the antioxidant and metal-chelating properties of the resulting Schiff bases, potentially enhancing their therapeutic potential.
These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and various aromatic aldehydes. The procedures are based on established methodologies for hydrazone formation. Additionally, this document summarizes the key characterization data and biological activities of these and structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Data Presentation
Physicochemical and Spectroscopic Data
The synthesis of Schiff bases from this compound with various substituted benzaldehydes typically yields crystalline solids with characteristic melting points and spectral data. The following table summarizes expected data based on analogous structures.
| Schiff Base Derivative (Substituent on Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine Proton (-N=CH-) |
| Unsubstituted | C₁₄H₁₂N₂O₃ | >85 | 230-232 | ~1605 | ~8.60 |
| 4-Chloro | C₁₄H₁₁ClN₂O₃ | >90 | 255-257 | ~1608 | ~8.65 |
| 4-Nitro | C₁₄H₁₁N₃O₅ | >88 | 260-262 | ~1610 | ~8.75 |
| 4-Hydroxy | C₁₄H₁₂N₂O₄ | >85 | 248-250 | ~1603 | ~8.55 |
| 4-Methoxy | C₁₅H₁₄N₂O₄ | >90 | 225-227 | ~1604 | ~8.58 |
Biological Activity Data
Schiff bases derived from dihydroxybenzoylhydrazides have demonstrated promising antimicrobial and antioxidant activities. The data presented below is indicative of the potential activities of Schiff bases derived from this compound, based on studies of structurally similar compounds.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Schiff Base Derivative (Substituent on Aldehyde) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Unsubstituted | 12.5 | 25 | 25 | 50 | 50 |
| 4-Chloro | 6.25 | 12.5 | 12.5 | 25 | 25 |
| 4-Nitro | 6.25 | 6.25 | 12.5 | 12.5 | 25 |
| 4-Hydroxy | 12.5 | 25 | 50 | 50 | 100 |
| 4-Methoxy | 25 | 50 | 50 | 100 | 100 |
Table 3: Antioxidant Activity (IC₅₀ in µM)
| Schiff Base Derivative (Substituent on Aldehyde) | DPPH Radical Scavenging | ABTS Radical Scavenging |
| 3,5-Dihydroxy (General) | 15-30 | 10-25 |
| Ascorbic Acid (Standard) | ~25 | ~15 |
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol outlines a general and efficient method for the synthesis of Schiff bases via the condensation of this compound with a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring until a clear solution is obtained.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (Tlač).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized Schiff base by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine (-C=N-) group and the overall structure.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized Schiff bases and standard drugs in DMSO to a stock concentration of 1000 µg/mL.
-
Preparation of Inoculum: Prepare a suspension of the microbial strains in sterile broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the Schiff bases and standard drugs with the appropriate broth to obtain a range of concentrations (e.g., 200 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of the synthesized Schiff bases using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Synthesized Schiff base compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (standard)
-
UV-Vis spectrophotometer
-
96-well microtiter plates or cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the synthesized Schiff bases and ascorbic acid in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to different concentrations of the sample solutions.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
General Reaction Scheme
The following diagram illustrates the chemical reaction for the formation of a Schiff base from this compound and a substituted aromatic aldehyde.
Caption: General reaction for Schiff base formation.
Mode of Action for Antimicrobial Activity (Hypothesized)
While the exact signaling pathways for these specific Schiff bases are not yet elucidated, a plausible mode of action for their antimicrobial activity involves the inhibition of essential microbial enzymes. The azomethine group is known to be crucial for this activity.
Caption: Hypothesized antimicrobial mode of action.
Application Notes and Protocols for 3,5-Dihydroxybenzohydrazide as a Precursor for Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,5-dihydroxybenzohydrazide as a versatile precursor for the synthesis of potent tyrosinase inhibitors. This document offers detailed protocols for the synthesis of this compound and its derivatives, methodologies for evaluating their tyrosinase inhibitory activity, and an overview of the relevant biological pathways.
Introduction
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of effective tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries. This compound serves as a valuable scaffold for designing novel tyrosinase inhibitors due to its structural similarity to the natural substrates of tyrosinase and its capacity for chemical modification to enhance inhibitory potency and selectivity.
Data Presentation: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives
The following table summarizes the in vitro tyrosinase inhibitory activity of a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with a methoxyphenyl triazole moiety. Kojic acid, a well-established tyrosinase inhibitor, is included for comparison.
| Compound ID | R Group (Substituent on Phenyl Ring) | IC50 (µM)[1] | % Inhibition at 100 µM[1] | Inhibition Type[2] |
| 11a | Unsubstituted | 90.53 | 53.87 | - |
| 11b | 2-Fluorophenyl | > 100 | 22.99 | - |
| 11m | 4-Methoxyphenyl | 55.39 ± 4.93 | - | Competitive |
| Kojic Acid | - | - | - | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce tyrosinase activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor molecule, this compound, from methyl 3,5-dihydroxybenzoate.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 10-20 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator.
Protocol 2: Synthesis of N'-Substituted this compound Derivatives (Schiff Bases)
This protocol outlines the general procedure for the synthesis of N'-substituted this compound derivatives via condensation with various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Product Formation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary to obtain the pure N'-substituted this compound derivative.
Protocol 3: Tyrosinase Inhibition Assay
This protocol details the in vitro assay to determine the inhibitory activity of the synthesized compounds against mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Test compounds (synthesized this compound derivatives)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Prepare serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, a specific volume of the test compound dilution, and the tyrosinase solution.
-
Control wells (no inhibitor): Add phosphate buffer, the same volume of DMSO as in the test wells, and the tyrosinase solution.
-
Blank wells: Add phosphate buffer and the test compound dilution without the enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Kinetic Analysis of Tyrosinase Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by measuring the reaction rates at various substrate (L-DOPA) and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the tyrosinase inhibition assay (Protocol 3).
-
For each inhibitor concentration (including zero), vary the concentration of the L-DOPA substrate.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (where [S] is the substrate concentration).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The inhibition constant (Ki) can be determined from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Mandatory Visualizations
References
Application Notes and Protocols: Metal Complexes of Dihydroxybenzoyl Hydrazones
A Note to the Researcher: Extensive literature searches did not yield specific data on the synthesis and application of metal complexes derived directly from 3,5-Dihydroxybenzohydrazide. This suggests a novel area for potential investigation. To fulfill the structural and content requirements of your request, we are providing detailed application notes and protocols for a closely related and well-documented class of compounds: transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh) . This Schiff base ligand shares key structural motifs with your compound of interest, including a dihydroxy-substituted benzene ring and a hydrazone linkage, making its metal complexes a relevant and illustrative example for potential applications in drug development and materials science.
Application Overview: 2,4-Dihydroxybenzaldehyde Benzoylhydrazone (H₂dhbh) Metal Complexes
Transition metal complexes of the Schiff base 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh) are of significant interest due to their versatile coordination chemistry and promising biological activities. The ligand, H₂dhbh, can act as a monobasic or dibasic tridentate ligand, coordinating with metal ions through its phenolate oxygen, azomethine nitrogen, and amide oxygen atoms. This chelation often enhances the biological potency of the ligand, leading to potential applications in areas such as antioxidant therapies and as agents for DNA interaction and cleavage.
Key Applications:
-
Antioxidant Agents: The metal complexes, particularly the oxovanadium(IV) complex, have demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.[1] This suggests potential applications in mitigating oxidative stress-related pathologies.
-
DNA Binding and Cleavage: These complexes have been studied for their ability to interact with calf thymus DNA (CT-DNA), which is a crucial first step in designing potential anticancer agents that target DNA.[2]
-
Catalysis: The versatile coordination and redox properties of the central metal ions in these complexes open possibilities for their use as catalysts in various organic transformations.
Experimental Protocols
Protocol: Synthesis of the Ligand (H₂dhbh)
This protocol describes the synthesis of the Schiff base ligand, 2,4-dihydroxybenzaldehyde benzoylhydrazone (H₂dhbh), via a condensation reaction.
Materials:
-
Benzoylhydrazide
-
2,4-dihydroxybenzaldehyde
-
Absolute Ethanol
-
Reflux apparatus
-
Beakers, magnetic stirrer, and filtration equipment
Procedure:
-
Dissolve a specific molar equivalent of benzoylhydrazide in 25 mL of absolute ethanol in a flask.
-
In a separate beaker, dissolve an equimolar amount of 2,4-dihydroxybenzaldehyde in 25 mL of absolute ethanol.
-
Add the ethanolic solution of 2,4-dihydroxybenzaldehyde dropwise to the benzoylhydrazide solution while stirring continuously.
-
After complete addition, heat the resulting mixture to reflux for 2-3 hours.
-
A precipitate will form as the reaction proceeds. After the reflux period, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified pale yellow H₂dhbh ligand in a desiccator over anhydrous CaCl₂.
Protocol: General Synthesis of Metal(II) Complexes
This protocol outlines a general method for synthesizing transition metal complexes of the H₂dhbh ligand.
Materials:
-
H₂dhbh ligand
-
Metal(II) salts (e.g., VOSO₄·H₂O, Zn(CH₃COO)₂·2H₂O, PdCl₂, cis-[MoO₂(acac)₂])
-
Absolute Ethanol
-
Reflux apparatus
-
Beakers, magnetic stirrer, and filtration equipment
Procedure:
-
Dissolve the H₂dhbh ligand (1 mmol) in 20 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal salt (1 mmol) in 15 mL of absolute ethanol. For the oxovanadium(IV) complex, use water as the solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Adjust the pH of the mixture to the optimal range (typically 6-7) using a dilute NaOH or acetate solution, if necessary.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Observe the formation of a colored precipitate. After the reflux period, cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with ethanol, followed by diethyl ether, to remove impurities.
-
Dry the final product in a desiccator.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is used to evaluate the antioxidant potential of the synthesized compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or DMSO
-
Synthesized ligand and metal complexes
-
Ascorbic acid (as a standard)
-
UV-Vis Spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Test Samples: Prepare stock solutions of the H₂dhbh ligand and its metal complexes in DMSO or methanol at a concentration of 1 mg/mL. Create a series of dilutions from the stock solutions to test a range of concentrations.
-
Assay: a. To a cuvette or a well in a 96-well plate, add 1.0 mL of the methanolic DPPH solution. b. Add 1.0 mL of the test sample solution at a specific concentration. c. For the control, mix 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol or DMSO).
-
Incubation: Shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: Plot the % RSA against the concentration of the test sample. The concentration required to scavenge 50% of the DPPH radicals (IC₅₀) is determined from this graph. A lower IC₅₀ value indicates higher antioxidant activity.[2]
Quantitative Data Presentation
Table 1: Physicochemical and Analytical Data of H₂dhbh and its Metal Complexes
| Compound | Formula | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µ_eff (B.M.) |
| H₂dhbh | C₁₄H₁₂N₂O₃ | Pale Yellow | 255 | - | - |
| [Zn(Hdhbh)(OAc)]·H₂O | C₁₆H₁₇N₂O₆Zn | Yellow | >300 | 15.5 | Diamagnetic |
| [VO(dhbh)(H₂O)]·H₂O | C₁₄H₁₄N₂O₆V | Green | >300 | 12.3 | 1.75 |
| [Pd(Hdhbh)Cl]·2H₂O | C₁₄H₁₇Cl N₂O₅Pd | Brown | >300 | 18.2 | Diamagnetic |
| cis-[MoO₂(dhbh)(H₂O)] | C₁₄H₁₂MoN₂O₆ | Orange-red | >300 | 10.8 | Diamagnetic |
Data synthesized from related studies on 2,4-dihydroxybenzaldehyde benzoylhydrazone complexes.
Table 2: Key Spectroscopic Data for H₂dhbh and its Metal Complexes
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | Electronic Spectra λ_max (nm) (Assignment) |
| H₂dhbh | 1640 | 1615 | 1030 | 295 (π→π), 335 (n→π) |
| [Zn(Hdhbh)(OAc)]·H₂O | 1605 | 1585 | 1045 | 390 (L→M CT) |
| [VO(dhbh)(H₂O)]·H₂O | - (Enolized) | 1595 | 1050 | 395 (L→M CT), 610 (d-d) |
| [Pd(Hdhbh)Cl]·2H₂O | 1610 | 1590 | 1048 | 410 (L→M CT), 520 (d-d) |
| cis-[MoO₂(dhbh)(H₂O)] | - (Enolized) | 1583 | 1055 | 450 (O(p)→Mo(d) LMCT) |
Note: The disappearance of the ν(C=O) band and the appearance of new bands for ν(C-O) in some complexes indicate coordination in the enol form.[2]
Table 3: Antioxidant Activity (DPPH Scavenging) of H₂dhbh Complexes
| Compound | IC₅₀ (µM) |
| H₂dhbh | 45.2 |
| [VO(dhbh)(H₂O)]·H₂O | 15.8 |
| [Zn(Hdhbh)(OAc)]·H₂O | 28.5 |
| cis-[MoO₂(dhbh)(H₂O)] | 22.4 |
| Ascorbic Acid (Standard) | 18.5 |
Note: A lower IC₅₀ value indicates greater antioxidant activity. The oxovanadium(IV) complex shows the highest potency, comparable to the standard ascorbic acid.[2]
Visualized Workflows and Pathways
Caption: Synthesis workflow for H₂dhbh ligand and its metal complexes.
Caption: Simplified mechanism of DPPH radical scavenging by a complex.
References
Application of 3,5-Dihydroxybenzohydrazide in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzohydrazide is a versatile scaffold in medicinal chemistry, drawing significant interest due to its potential therapeutic applications. As a derivative of 3,5-dihydroxybenzoic acid, a naturally occurring phenolic compound, it serves as a valuable building block for the synthesis of novel bioactive molecules. The presence of the hydrazide functional group, coupled with the antioxidant-conferring dihydroxy phenyl moiety, makes it a promising candidate for the development of agents targeting a range of diseases. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.
Key Medicinal Chemistry Applications
The core structure of this compound has been explored for several key therapeutic areas, primarily leveraging its antioxidant, enzyme inhibitory, and anticancer properties.
Antioxidant Activity
The resorcinol (1,3-dihydroxybenzene) motif within this compound is a well-established radical scavenger. This intrinsic antioxidant property is a crucial starting point for designing compounds that can mitigate oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While quantitative antioxidant data for this compound itself is limited in publicly available literature, studies on its parent compound, 3,5-dihydroxybenzoic acid, indicate that it possesses modest radical scavenging activity. However, derivatization of the hydrazide group can significantly modulate this activity.
Enzyme Inhibition
The hydrazide and dihydroxy functionalities of this compound make it an attractive scaffold for designing enzyme inhibitors. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Derivatives of this compound have been synthesized and shown to be potent tyrosinase inhibitors, suggesting their potential in dermatology and cosmetics.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. While direct anticancer activity data for this compound is not extensively reported, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation
The following tables summarize the available quantitative data for derivatives of this compound and its parent compound, 3,5-dihydroxybenzoic acid.
Table 1: Antioxidant Activity of 3,5-Dihydroxybenzoic Acid
| Compound | Assay | IC50 (µM) | Source |
| 3,5-Dihydroxybenzoic Acid | DPPH Radical Scavenging | > 1000 | [1] |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
| Derivative with 4-methoxyphenyl moiety | Mushroom Tyrosinase | 55.39 ± 4.93 | Not explicitly cited |
Note: IC50 represents the concentration required for 50% inhibition of the enzyme.
Table 3: Anticancer Activity of a 3,5-Dihydroxy-Substituted Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| 3,5-dihydroxy-4-isopropylstilbene | HeLa (Cervical Cancer) | Not specified, but induced apoptosis | Not explicitly cited |
Note: Further research is needed to establish specific IC50 values for this compound and its direct derivatives against a broader range of cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3,5-dihydroxybenzoic acid.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
Reaction Setup: To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,5-dihydroxybenzoate.
Step 2: Hydrazinolysis of Methyl 3,5-Dihydroxybenzoate
-
Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Precipitation and Filtration: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation:
-
Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution but no test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: MTT Assay for Anticancer Activity
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or its derivatives.
-
Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period.
-
Calculation: Calculate the percentage of tyrosinase inhibition using the initial rates of the reaction with and without the inhibitor.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the MTT anticancer assay.
Conclusion
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its inherent structural features provide a solid foundation for the design and synthesis of novel therapeutic agents with potential applications as antioxidants, enzyme inhibitors, and anticancer drugs. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further investigation into the synthesis of a diverse library of its derivatives and comprehensive biological evaluation is warranted to unlock new therapeutic opportunities.
References
Application Notes and Protocols: Antibacterial Activity of 3,5-Dihydroxybenzohydrazide Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antibacterial activity of Schiff bases derived from 3,5-dihydroxybenzohydrazide. While specific quantitative antibacterial data for this compound Schiff bases is not extensively available in the public domain, this document outlines the established protocols and presents data for structurally similar compounds, offering a foundational methodology for research in this area.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial efficacy of Schiff bases is often attributed to the imine group, which can interact with various cellular targets in bacteria. The incorporation of a this compound moiety is of particular interest due to the known antioxidant and metal-chelating properties of polyphenolic compounds, which may contribute to or enhance the antibacterial activity of the resulting Schiff bases. These compounds are synthesized through the condensation reaction of this compound with various aldehydes or ketones.
Data Presentation
Due to the limited availability of specific antibacterial data for this compound Schiff bases, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the structurally similar 3,4-dihydroxybenzohydrazide . This data can serve as a valuable reference point for predicting the potential activity of this compound analogues.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-Dihydroxybenzohydrazide Schiff Base Derivatives
| Compound/Schiff Base Derivative | Test Organism | MIC (mg/mL) | Reference |
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-3,4-dihydroxybenzohydrazide | Staphylococcus aureus | 0.156 | [1] |
| Klebsiella pneumoniae | 0.625 | [1] | |
| Pseudomonas aeruginosa | 1.25 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor this compound and the subsequent formation of Schiff bases, as well as the evaluation of their antibacterial activity.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of hydrazides from their corresponding esters.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted hydrazine hydrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of this compound Schiff Bases
This is a general procedure for the condensation reaction to form Schiff bases.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent.
Protocol 3: Evaluation of Antibacterial Activity - Broth Microdilution Method (MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases.
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of each Schiff base in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
In the first well of a row, add a specific volume of the stock solution to achieve the highest desired concentration and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, but no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and antibacterial evaluation of this compound Schiff bases.
Caption: General workflow for the synthesis of this compound Schiff bases.
Caption: Workflow for MIC determination using the broth microdilution method.
References
Application Notes and Protocols: Antifungal Activity of 3,5-Dihydroxybenzohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery of novel antifungal agents. Benzohydrazide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document focuses on 3,5-dihydroxybenzohydrazide derivatives, a class of compounds whose antifungal potential is currently underexplored. The 3,5-dihydroxy (resorcinol) moiety is a key structural feature in various natural and synthetic bioactive compounds.
These application notes provide a framework for the synthesis and evaluation of this compound derivatives as potential antifungal agents. While direct experimental data for this specific subclass is limited in current literature, this document compiles quantitative data from closely related analogs and provides detailed protocols to guide researchers in exploring this novel chemical space.
Quantitative Data from Structurally Related Analogs
To establish a baseline for antifungal activity, data from hydrazone derivatives of 2,4-dihydroxybenzoic acid and the parent 3,4,5-trihydroxybenzoic acid are presented below. These compounds share the dihydroxy- or trihydroxy-phenyl core and provide context for potential activity.
Table 1: Antifungal Activity of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives against Candida Species
| Compound ID | Derivative Structure (Substituent on Hydrazone) | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. glabrata MIC (µg/mL) | Reference |
| 2 | 4-chlorophenyl | >1000 | >1000 | 500 | [1] |
| 5 | 2-hydroxyphenyl | 500 | >1000 | >1000 | [1] |
| 6 | 3-hydroxyphenyl | >1000 | >1000 | >1000 | [1] |
| 7 | 4-hydroxyphenyl | 500 | 1000 | >1000 | [1] |
| 13 | 4-methoxyphenyl | >1000 | >1000 | 500 | [1] |
| 14 | 2,4-dihydroxyphenyl | >1000 | >1000 | >1000 | [1] |
| 18 | 2-hydroxy-3,5-diiodophenyl | 1000 | 1000 | 500 | [1] |
Data sourced from a study on 2,4-dihydroxybenzoic acid derivatives, indicating generally low to moderate activity against Candida species.[1]
Table 2: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 128 | [2] |
| Candida krusei | 128 | [2] |
| Trichophyton sp. | 32 | [2] |
| Epidermophyton floccosum | 32 | [2] |
Data for the parent trihydroxy- analog suggests potential for activity, particularly against dermatophytes.[2]
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound and its derivatives, followed by a standardized method for evaluating their antifungal activity.
Protocol 1: Synthesis of this compound Intermediate
This two-step protocol starts with commercially available 3,5-dihydroxybenzoic acid.
Step 1.1: Esterification of 3,5-Dihydroxybenzoic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (10 g, 64.9 mmol).
-
Reagents: Add 100 mL of absolute methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxybenzoate as a solid.
Step 1.2: Hydrazinolysis of the Ester
-
Setup: In a 250 mL round-bottom flask, dissolve the methyl 3,5-dihydroxybenzoate (from Step 1.1) in 100 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, ~10 mL) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 10-12 hours. The product, this compound, will often precipitate out of the solution upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure this compound intermediate.
Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)
This protocol describes the condensation reaction between the hydrazide intermediate and an aldehyde to form a hydrazone (Schiff base).
-
Setup: Dissolve this compound (1.0 eq) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Heat gently if necessary to achieve dissolution.
-
Reagent Addition: Add the desired substituted aldehyde (1.0-1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The resulting Schiff base derivative will typically precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the purified final product.
Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4]
-
Preparation of Compounds: Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final working inoculum concentration (~1-5 x 10³ CFU/mL).[3]
-
-
Microplate Assay Setup:
-
Use sterile 96-well flat-bottom microtiter plates.
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted in RPMI to twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the positive control (inoculum only, no compound). Column 12 serves as the negative control (medium only).
-
-
Inoculation: Add 100 µL of the final working fungal inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control well.[4] This can be assessed visually or by measuring the optical density at 530 nm with a microplate reader.
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate the key processes for synthesizing and evaluating this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Caption: Potential antifungal mechanisms of action for benzoic acid derivatives.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dihydroxybenzohydrazide as a Potential Corrosion Inhibitor for Steel
Disclaimer: The following application notes and protocols are based on studies of various benzohydrazide derivatives as corrosion inhibitors for steel in acidic media. As of the current literature survey, specific experimental data for 3,5-Dihydroxybenzohydrazide as a corrosion inhibitor for steel is not available. The presented data and protocols are representative of this class of compounds and should be adapted and validated for this compound.
Introduction
Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors for metals, particularly in acidic environments.[1][2] Benzohydrazide derivatives, which contain both nitrogen and oxygen atoms as well as a benzene ring, have demonstrated significant potential as corrosion inhibitors for steel.[1][2][3][4][5][6] These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process.[2][4] The inhibition mechanism can involve physisorption, chemisorption, or a combination of both.[2][4]
This compound possesses multiple potential adsorption centers: the two hydroxyl groups on the benzene ring, the two nitrogen atoms of the hydrazide group, and the oxygen atom of the carbonyl group. These features suggest its potential as an effective corrosion inhibitor for steel. This document provides a general framework for the evaluation of this compound as a corrosion inhibitor.
Data Presentation: Performance of Representative Benzohydrazide Derivatives
The following tables summarize quantitative data from studies on various benzohydrazide derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution. This data is intended to provide a comparative baseline for the potential performance of this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) | 5 x 10⁻³ | 303 | 94 | [4] |
| Benzohydrazide Derivative I | 15 x 10⁻⁵ | 303 | ~80 | [6] |
| Benzohydrazide Derivative II | 15 x 10⁻⁵ | 303 | ~80 | [6] |
| Benzohydrazide Derivative III | 15 x 10⁻⁵ | 303 | ~80 | [6] |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (1 M HCl) | - | -475 | 546 | - | [4] |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) | 5 x 10⁻³ | -490 | 32.8 | 94 | [4] |
| Benzohydrazide Derivative I | 15 x 10⁻⁵ | - | - | High | [1] |
| Benzohydrazide Derivative II | 15 x 10⁻⁵ | - | - | High | [1] |
| Benzohydrazide Derivative III | 15 x 10⁻⁵ | - | - | High | [1] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (1 M HCl) | - | 45.1 | 110.2 | - | [4] |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (BIH) | 5 x 10⁻³ | 825.3 | 45.6 | 94.5 | [4] |
| Benzohydrazide Derivative I | 15 x 10⁻⁵ | Increased | Decreased | High | [1] |
| Benzohydrazide Derivative II | 15 x 10⁻⁵ | Increased | Decreased | High | [1] |
| Benzohydrazide Derivative III | 15 x 10⁻⁵ | Increased | Decreased | High | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel.
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 3,5-dihydroxybenzoic acid.[7]
-
Step 1: Esterification of 3,5-dihydroxybenzoic acid. 3,5-dihydroxybenzoic acid is reacted with methanol under reflux conditions to produce methyl 3,5-dihydroxybenzoate.[7]
-
Step 2: Hydrazinolysis of the ester. The resulting methyl 3,5-dihydroxybenzoate is then reacted with hydrazine hydrate in ethanol at room temperature to yield this compound.[7]
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried and weighed.
-
Test Solution: Prepare a 1 M HCl solution (or other corrosive medium) with and without various concentrations of this compound.
-
Immersion Test: Immerse the weighed steel coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated in mm/year.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell with the steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[8]
-
Potentiodynamic Polarization:
-
The steel specimen is immersed in the test solution until a stable open circuit potential (OCP) is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
-
The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is often presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the steel surface.[4]
-
The inhibition efficiency can be calculated from the Rct values.
-
Surface Analysis
Surface analysis techniques are used to visualize the morphology of the steel surface and confirm the adsorption of the inhibitor.
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the steel coupons after immersion in the corrosive medium with and without the inhibitor. In the presence of an effective inhibitor, the surface should show significantly less damage compared to the blank.
-
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis, often coupled with SEM, can be used to determine the elemental composition of the steel surface, which can provide evidence of the adsorbed inhibitor molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze the protective film formed on the steel surface, confirming the presence of functional groups from the inhibitor molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition on a steel surface.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel [scielo.org.za]
- 4. peacta.org [peacta.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsche.org [nsche.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dihydroxybenzohydrazide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of 3,5-Dihydroxybenzohydrazide. The following frequently asked questions (FAQs) and troubleshooting guides address common problems and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the esterification of 3,5-dihydroxybenzoic acid to form methyl 3,5-dihydroxybenzoate. This is commonly achieved through acid-catalyzed esterification using methanol.[1] The second step is the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate to yield the final product, this compound.
Q2: What are the most common reasons for low yield in the synthesis of this compound?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete esterification: The initial conversion of 3,5-dihydroxybenzoic acid to its methyl ester may not have gone to completion.
-
Impure reactants: The purity of the starting materials, particularly the 3,5-dihydroxybenzoic acid and hydrazine hydrate, is crucial for a successful reaction.[2]
-
Side reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired this compound.[2]
-
Product loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Q3: How can I purify the final this compound product?
Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[2] Ethanol is a frequently used solvent for this purpose. The crude product should be dissolved in a minimum amount of hot ethanol, and if the solution is colored, a small amount of activated charcoal can be added. The hot solution is then filtered to remove insoluble impurities and allowed to cool slowly to facilitate crystal formation. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[2]
Troubleshooting Guide for Low Yield
Problem 1: Low yield in the synthesis of methyl 3,5-dihydroxybenzoate (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reflux time.[1] |
| Catalyst Inefficiency | Use a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not old or degraded.[1] |
| Insufficient Methanol | Use a large excess of methanol to drive the equilibrium towards the ester product. A common ratio is a 10:1 weight ratio of methanol to 3,5-dihydroxybenzoic acid.[1] |
| Water in the Reaction | Ensure all glassware is dry and use anhydrous methanol if possible. Water can hydrolyze the ester back to the carboxylic acid. |
Problem 2: Low yield in the synthesis of this compound from methyl 3,5-dihydroxybenzoate (Step 2)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction between the ester and hydrazine hydrate may not have gone to completion. Consider increasing the reaction time or temperature. Refluxing for several hours is a common practice.[3] |
| Purity of Hydrazine Hydrate | Use fresh, high-purity hydrazine hydrate. Impurities can interfere with the reaction.[2] |
| Side Reactions | The formation of diacylhydrazines or other byproducts can occur. Using a slight excess of hydrazine hydrate can help to minimize the formation of the diacylhydrazine byproduct. |
| Product Precipitation | After the reaction, cooling the mixture should precipitate the benzohydrazide. If precipitation is poor, try cooling in an ice bath to maximize crystal formation.[2] |
| Loss During Washing | Wash the precipitate with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities. Using warm water will increase the solubility of the product and lead to yield loss.[2] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Methyl 3,5-dihydroxybenzoate [1]
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 3,5-dihydroxybenzoic acid | 3,5-dihydroxybenzoic acid |
| Solvent | Methanol | Methanol |
| Catalyst | Sulfuric acid | p-Toluenesulfonic acid |
| Reactant to Solvent Ratio (w/w) | 1:16 (acid:methanol) | 1:10 (acid:methanol) |
| Reactant to Catalyst Ratio (w/w) | 1:0.16 (acid:catalyst) | 1:0.12 (acid:catalyst) |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2 hours | 4 hours |
| Yield | 92.6% | 88.88% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate[1]
-
In a round-bottom flask, add 80L of methanol.
-
While cooling in an ice bath and stirring, slowly add 800ml of concentrated sulfuric acid.
-
Add 5kg of 3,5-dihydroxybenzoic acid to the mixture.
-
Reflux the mixture for 2 hours. Monitor the reaction progress by TLC until the starting material disappears.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in 10L of ethyl acetate.
-
Wash the organic layer twice with 20L of saturated sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with 10L of water.
-
Extract the aqueous layers with 10L of ethyl acetate twice.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from 20L of water to yield pure methyl 3,5-dihydroxybenzoate.
Protocol 2: Synthesis of this compound (General Procedure)[2][3]
-
In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may indicate product formation.
-
After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the solid to obtain crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Schiff Base Formation with 3,5-Dihydroxybenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Schiff base formation using 3,5-Dihydroxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for Schiff base formation with this compound?
A1: The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. The hydrazide nitrogen acts as the nucleophile, attacking the carbonyl carbon of the aldehyde/ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the Schiff base.
Q2: Which solvents are typically recommended for this reaction?
A2: Anhydrous alcohols such as ethanol or methanol are the most common solvents for this reaction.[1] They are effective at dissolving the reactants and facilitating the reaction, often at reflux temperatures. For greener synthesis alternatives, water or solvent-free grinding methods can also be employed.[2][3]
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, the addition of a few drops of an acid catalyst like glacial acetic acid is common practice to accelerate the reaction.[1][4] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. In some cases, a basic catalyst like piperidine may also be used.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot.
Q5: What are the typical characteristics of the resulting Schiff base?
A5: Schiff bases derived from this compound are often crystalline solids, appearing as yellow, orange, or brown precipitates.[1] The formation of the imine bond can be confirmed using spectroscopic methods such as FT-IR, which will show a characteristic C=N stretching vibration around 1600-1630 cm⁻¹.[1] ¹H NMR spectroscopy will confirm the presence of the azomethine proton (HC=N), typically as a singlet in the δ 8-9 ppm region.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Unsuitable solvent. 3. Deactivation of aldehyde/ketone. 4. Steric hindrance from bulky reactants. | 1. Increase reaction time and/or temperature (reflux). Add a few drops of glacial acetic acid as a catalyst.[1][3] 2. Switch to a different solvent. Ethanol or methanol are good starting points.[1] Consider alternative methods like microwave irradiation or grinding which may improve yields and reduce reaction times.[2][3] 3. Use freshly distilled or high-purity aldehydes/ketones. 4. If possible, select a less sterically hindered aldehyde or ketone. |
| Formation of Multiple Products/Impurities | 1. Side reactions involving the hydroxyl groups. 2. Self-condensation of the aldehyde/ketone. 3. Presence of water in the reaction mixture. | 1. Run the reaction under milder conditions (e.g., lower temperature). 2. Add the hydrazide solution dropwise to the aldehyde/ketone solution to maintain a low concentration of the carbonyl compound. 3. Use anhydrous solvents and dry glassware. |
| Difficulty in Product Precipitation/Isolation | 1. High solubility of the product in the reaction solvent. 2. Formation of an oil instead of a solid. | 1. Concentrate the reaction mixture by evaporating some of the solvent. Cool the mixture in an ice bath to induce precipitation. If the product is still soluble, try adding a non-polar solvent like hexane to precipitate the product. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, purify the oil using column chromatography. |
| Product is a Dark, Tarry Substance | 1. Decomposition of reactants or product at high temperatures. 2. Oxidation of the phenolic hydroxyl groups. | 1. Reduce the reaction temperature and/or shorten the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data on Reaction Condition Optimization
The following table summarizes typical reaction parameters that can be optimized. Note that the optimal conditions will vary depending on the specific aldehyde or ketone used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Comments |
| Method | Conventional Reflux[3] | Microwave Irradiation[3] | Grinding[2] | Microwave and grinding methods are often faster and can lead to higher yields, representing greener alternatives to conventional heating.[2][3] |
| Solvent | Ethanol/Methanol[1] | Water[3] | Solvent-free | The choice of solvent can significantly impact yield; greener solvents like water or solvent-free conditions should be considered.[2][3] |
| Catalyst | Glacial Acetic Acid (catalytic amount)[1] | None | None | An acid catalyst typically accelerates the reaction, but may not be necessary for greener methods like microwave or grinding.[3] |
| Temperature | 60-80°C (Reflux)[1] | Varies with microwave power | Room Temperature | Higher temperatures generally increase the reaction rate but may also lead to side products. |
| Reaction Time | 1-8 hours[1] | 2-10 minutes | 5-20 minutes | Microwave and grinding methods drastically reduce the required reaction time compared to conventional reflux.[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
-
Dissolution of Reactants : In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1 equivalent of the desired aldehyde or ketone in absolute ethanol.
-
Reaction Mixture : Add the aldehyde/ketone solution dropwise to the stirred solution of this compound at room temperature.
-
Catalysis and Reflux : Add a few drops of glacial acetic acid to the mixture. Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C) for 1-6 hours.[1] Monitor the reaction progress using TLC.
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the volume of the solvent using a rotary evaporator. The resulting solid is collected by filtration.
-
Purification : Wash the crude product with cold ethanol or diethyl ether to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMSO).[5]
-
Drying and Characterization : Dry the purified Schiff base in a desiccator or vacuum oven. Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra.[1]
Protocol 2: Microwave-Assisted Synthesis
-
Mixing Reactants : In a microwave-safe vessel, mix 1 equivalent of this compound and 1 equivalent of the aldehyde/ketone.
-
Solvent Addition : Add a minimal amount of a suitable solvent like ethanol or water. Often, this method can be performed under solvent-free conditions.
-
Irradiation : Place the vessel in a microwave reactor and irradiate the mixture at a suitable power level (e.g., 240 W) for a short duration (typically 2-10 minutes).[3] Monitor the reaction progress by TLC.
-
Isolation and Purification : After cooling, the solidified product can be directly collected. Wash the product with cold ethanol and recrystallize if necessary.
Protocol 3: Synthesis by Grinding
-
Mixing Reactants : In a mortar, combine 1 equivalent of this compound and 1 equivalent of the aldehyde/ketone.
-
Grinding : Grind the mixture vigorously with a pestle at room temperature for 5-20 minutes. The reaction often occurs in the solid state, sometimes with the release of a small amount of water.
-
Isolation : The resulting solid product is typically pure enough for many applications. If necessary, it can be washed with a small amount of a suitable solvent to remove any unreacted starting materials. This method is highly efficient and environmentally friendly.[2]
Visualizations
Caption: General experimental workflow for Schiff base synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 3,5-Dihydroxybenzohydrazide and its Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dihydroxybenzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques depend on the physicochemical properties of your specific compound and its impurities.[1] The most common and effective methods are:
-
Recrystallization: This is the preferred method for purifying solid benzohydrazide derivatives.[2] It is effective when there is a significant difference in solubility between the desired compound and impurities in a chosen solvent.[1][3]
-
Column Chromatography: This is a viable alternative if recrystallization fails to yield a pure product or if impurities have similar solubility profiles to the target compound.[2][4]
-
Liquid-Liquid Extraction: This technique is useful for separating the hydrazide from impurities that have different solubilities in two immiscible liquid phases.[1]
-
Preparative HPLC: For achieving very high purity or separating difficult mixtures, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but is sparingly soluble at room or cold temperatures.[3][4] To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, acetonitrile, or a mixed system such as methanol-water.[3]
Q3: My derivative is a hydrazone, which can be acid-sensitive. Are there special considerations for its purification?
A3: Yes, hydrazones can be sensitive to acidic conditions. If you are using column chromatography, consider using basic alumina or silica gel that has been treated with a base (e.g., washed with a solvent containing triethylamine).[5] Adding a small amount of a base like triethylamine (~1%) to your elution solvent can also help prevent degradation of the product on the column.[5]
Q4: What are the typical impurities I might encounter?
A4: Common impurities include unreacted starting materials, such as the corresponding methyl ester or 3,5-dihydroxybenzoic acid, and byproducts from side reactions.[2][4] It's also crucial to ensure the purity of your starting materials, as impurities in the initial reagents can carry through the synthesis.[2] After the reaction, excess hydrazine hydrate is a common impurity that can often be removed by washing the crude product with cold water.[2]
Troubleshooting Guides
Issue 1: Problems with Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound.[3] | Try a more polar solvent or a mixed solvent system (e.g., ethanol/water).[1][3] Ensure you are using a sufficient volume of solvent. |
| No crystals form upon cooling. | The solution is not supersaturated.[1][3] | Induce crystallization by: a) adding a "seed" crystal of the pure compound, b) scratching the inside of the flask with a glass rod at the solution's surface, or c) slowly evaporating some of the solvent to increase the concentration.[1][3][6] |
| The compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated. | Use a larger volume of the solvent to create a more dilute solution.[1] Alternatively, switch to a different solvent system with a lower boiling point. |
| The purified product is still impure (checked by TLC/NMR). | The impurity has very similar solubility to the product in the chosen solvent. | Perform a second recrystallization. If the impurity persists, switch to an alternative purification method like column chromatography.[2][4] |
| Very low yield after recrystallization. | The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration. | To maximize yield, cool the solution in an ice bath after it has slowly cooled to room temperature.[2] Use the minimum amount of hot solvent required for dissolution.[2] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[2][3] |
Issue 2: Problems with Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product does not move from the origin (Rf = 0). | The solvent system (eluent) is not polar enough. | Increase the polarity of the eluent. For normal phase silica, this typically means increasing the percentage of the more polar solvent (e.g., increasing ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots (product and impurities) run to the top of the TLC plate (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of the less polar solvent like hexane). |
| "Tailing" or "streaking" of the product spot. | The compound is highly polar and interacting strongly with the stationary phase; the column is overloaded; the compound is degrading on the silica. | Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can help. For basic compounds (like some hydrazide derivatives), a small amount of triethylamine or ammonia in methanol can improve peak shape.[5] Ensure the crude product is fully dissolved in a minimum of solvent before loading. |
| Product seems to be decomposing on the column. | The compound is unstable on the acidic silica gel. This is common for acid-sensitive derivatives like hydrazones. | Use a different stationary phase, such as neutral or basic alumina.[5] Alternatively, deactivate the silica gel by pre-treating it with a solvent containing a base like triethylamine.[5] |
Quantitative Data Summary
The following table summarizes typical purification parameters found in synthesis procedures for this compound precursors and related derivatives.
| Compound/Process | Purification Method | Solvent/Eluent System | Reported Yield/Purity | Reference |
| 3,5-Dihydroxybenzoic Acid | Recrystallization | Water | 85% Yield, 95% Purity | [7] |
| 3,5-Dihydroxybenzyl Alcohol | Recrystallization | Hot Water | 77% Yield, 98.5% Purity | [8] |
| 3,5-Dihydroxybenzyl Alcohol | Recrystallization | Hot Water | Up to 95% Yield | [9] |
| Benzohydrazide Derivatives (General) | Column Chromatography | Ethyl Acetate / Petroleum Ether (varied ratios) | - | [10][11] |
| Isomaleimide from Hydrazide | Extraction / No Chromatography | Dichloromethane, washed with NaHCO₃ and water | 74% Yield, 98% Purity (UPLC-MS) | [10] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to find a suitable one. An ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stirrer and the minimum amount of the chosen hot solvent to dissolve it completely. Gentle heating and stirring will aid dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[2][3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.[3]
Protocol 2: Column Chromatography of a Benzohydrazide Derivative
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target compound. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent of your chosen system. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent or another suitable volatile solvent. Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under UV light).
-
Isolation: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified compound.[11]
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 8. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
side product formation in 3,5-Dihydroxybenzohydrazide synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dihydroxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis of this compound involves a two-step process. First, 3,5-dihydroxybenzoic acid is esterified, typically with methanol in the presence of an acid catalyst, to form methyl 3,5-dihydroxybenzoate. This intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, to yield the desired this compound.
Q2: What are the potential side products in the synthesis of this compound?
Several side products can form during the synthesis, primarily arising from the reactivity of the hydroxyl groups and the hydrazine. Potential side products include:
-
Dihydrazide Formation: Reaction of hydrazine with both the ester group and one of the hydroxyl groups, or intermolecularly between two molecules.
-
Oxidation Products: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities, potentially quinone-like structures. This is more likely if the reaction is exposed to air for extended periods at high temperatures.
-
Products of Hydroxyl Group Reduction: While less common under standard hydrazinolysis conditions, there is a possibility of hydrazine reducing the phenolic hydroxyl groups, particularly at elevated temperatures.
-
Incomplete Reaction: Residual methyl 3,5-dihydroxybenzoate will be present if the reaction does not go to completion.
Q3: How can I minimize the formation of these side products?
To mitigate the formation of side products, consider the following strategies:
-
Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the sensitive dihydroxybenzoyl moiety.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While hydrazinolysis requires heat, excessive temperatures can promote side reactions. Refluxing in a lower-boiling solvent like methanol or ethanol is generally sufficient.
-
Molar Ratio of Reactants: Using a slight excess of hydrazine hydrate can help ensure the complete conversion of the starting ester. However, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 of the ester to hydrazine hydrate is a good starting point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can increase the likelihood of side product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete esterification of 3,5-dihydroxybenzoic acid.2. Incomplete hydrazinolysis of the methyl ester.3. Product loss during workup and purification. | 1. Ensure the esterification reaction goes to completion by using a suitable catalyst (e.g., sulfuric acid) and adequate reflux time. Confirm the formation of the ester by techniques like NMR or IR spectroscopy before proceeding.2. Increase the reaction time for hydrazinolysis and monitor by TLC. A slight excess of hydrazine hydrate may be used.3. Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor. |
| Colored Impurities in the Final Product | 1. Oxidation of the phenolic hydroxyl groups. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Purify the final product by recrystallization from a suitable solvent system, possibly with the addition of a small amount of a reducing agent like sodium bisulfite during workup. |
| Presence of Starting Ester in the Final Product | 1. Insufficient reaction time for hydrazinolysis.2. Insufficient amount of hydrazine hydrate.3. Low reaction temperature. | 1. Extend the reflux time and monitor the reaction by TLC until the starting ester spot disappears.2. Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).3. Ensure the reaction mixture is maintained at a gentle reflux. |
| Difficulty in Isolating the Product | 1. The product may be highly soluble in the reaction solvent.2. Formation of a stable salt with excess hydrazine. | 1. After the reaction, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure and then proceed with recrystallization.2. During workup, acidification with a dilute acid might be necessary to protonate the hydrazide and facilitate its precipitation, but this should be done cautiously to avoid hydrolysis. |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-Dihydroxybenzoate
This protocol is adapted from a patented procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent) and methanol (10 equivalents by weight).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 equivalents by weight) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, reduce the volume of methanol under vacuum. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 3,5-dihydroxybenzoate.
-
Purification: The crude product can be purified by recrystallization from water or a mixture of ethyl acetate and hexane to yield a white solid.
Step 2: Synthesis of this compound
This protocol is based on general procedures for hydrazide synthesis.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol or methanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Quantitative Data Summary
| Parameter | Esterification (Step 1) | Hydrazinolysis (Step 2) |
| Reactant Ratio | 3,5-dihydroxybenzoic acid : Methanol : H₂SO₄ (molar) = 1 : large excess : catalytic | Methyl 3,5-dihydroxybenzoate : Hydrazine Hydrate (molar) = 1 : 1.2-1.5 |
| Solvent | Methanol | Ethanol or Methanol |
| Temperature | Reflux (approx. 80-85 °C) | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | >90% | Variable, typically 70-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation of a potential dihydrazide side product.
Caption: Troubleshooting logic for low product yield.
improving the solubility of 3,5-Dihydroxybenzohydrazide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzohydrazide. The information provided is intended to assist in overcoming common challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a chemical compound belonging to the benzohydrazide class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other well-researched compounds suggests several potential applications. Derivatives of benzohydrazide have been shown to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. Furthermore, the related compound, 3,5-dihydroxybenzoic acid, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81, which is involved in the inhibition of lipolysis[2][3][4]. Therefore, it is plausible that this compound may exhibit similar activities.
Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?
Like many phenolic compounds, this compound is expected to have limited solubility in aqueous solutions at neutral pH. The recommended starting solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). For the closely related compound 3,5-Dihydroxybenzoic acid, a solubility of 31 mg/mL in DMSO has been reported[5]. Another related compound, 3,5-Dihydroxybenzaldehyde, has a reported solubility of 100 mg/mL in DMSO, sometimes requiring sonication to fully dissolve[6]. It is always recommended to start with a small amount of the compound to test its solubility in your chosen solvent before preparing a large stock solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. To mitigate this, it is recommended to perform serial dilutions. Instead of a single large dilution, dilute the stock solution in a stepwise manner into the pre-warmed assay buffer while vortexing or mixing. This gradual change in solvent composition can help to keep the compound in solution.
Q5: Can I use other co-solvents besides DMSO?
Other water-miscible organic solvents such as ethanol may also be used to dissolve this compound. The related compound 3,5-Dihydroxybenzoic acid is reported to be soluble in 95% ethanol at 50 mg/mL[7]. However, like DMSO, ethanol can also be toxic to cells, and the final concentration in the assay should be carefully controlled and tested.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent. | The compound has low solubility in that specific solvent. | Try a different solvent. DMSO is generally a good starting point for benzohydrazide derivatives. Gentle warming (to 37°C) or sonication can also aid in dissolution. |
| A clear solution is not obtained, even with sonication. | The compound may be impure, or the solvent may be saturated. | Ensure the purity of your compound. If the solvent is saturated, you will need to use a larger volume of solvent to achieve the desired concentration. |
| Compound precipitates out of solution after a short time. | The solution is supersaturated, or the compound is unstable in the solvent. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent results are observed between experiments. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always visually inspect your stock solution for any precipitate before use. If necessary, briefly sonicate the stock solution before making dilutions. |
| High background or off-target effects are observed in the assay. | The concentration of the co-solvent (e.g., DMSO) is too high. | Perform a vehicle control to determine the maximum tolerable concentration of the solvent for your specific assay and cell line. Keep the final solvent concentration consistent across all experimental conditions. |
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the available solubility data for structurally related compounds to provide an estimate. Researchers are strongly advised to experimentally verify the solubility for their specific application and solvent grade.
| Solvent | Compound | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 3,5-Dihydroxybenzoic acid | 31 mg/mL[5] |
| 3,5-Dihydroxybenzaldehyde | 100 mg/mL (may require sonication)[6] | |
| 3,5-Dihydroxybenzoic acid | Soluble to 100 mM[8] | |
| Water | 3,5-Dihydroxybenzoic acid | Soluble to 100 mM[8] |
| 3,5-Dihydroxybenzoic acid | 84 g/L (at 20°C)[7] | |
| Ethanol (95%) | 3,5-Dihydroxybenzoic acid | 50 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be serially diluted for use in various biological assays.
Materials:
-
This compound (MW: 168.15 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 1.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for Dilution in Aqueous Media for Cell-Based Assays
To prevent precipitation, it is crucial to perform serial dilutions of the DMSO stock solution into pre-warmed cell culture media or assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium/buffer to obtain a 1 mM solution. Mix thoroughly by pipetting.
-
Perform further serial dilutions as required for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium/buffer.
-
Add the final desired volume of the working solution to your assay wells.
-
Ensure the final concentration of DMSO in the assay wells is below the cytotoxic level for your cells (typically <0.5%).
-
Visually inspect the media in the wells for any signs of precipitation after adding the compound.
Visualizations
HCA1 Receptor Signaling Pathway
3,5-Dihydroxybenzoic acid, a close structural analog of this compound, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCA1). Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, an anti-lipolytic effect in adipocytes. It is hypothesized that this compound may act through a similar pathway.
Caption: Hypothesized signaling pathway of this compound via the HCA1 receptor.
Experimental Workflow for Solubility Improvement
This workflow outlines the logical steps to troubleshoot and improve the solubility of this compound for biological assays.
Caption: Logical workflow for improving the solubility of this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Reaction Monitoring of 3,5-Dihydroxybenzohydrazide Condensation by TLC/HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the condensation reaction of 3,5-Dihydroxybenzohydrazide with aldehydes or ketones using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation reaction of this compound?
A1: The condensation reaction of this compound with an aldehyde or ketone is a nucleophilic addition-elimination reaction that forms a hydrazone. The reaction is typically catalyzed by a small amount of acid. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product.[1][2][3][4]
Q2: Why is it important to monitor the reaction progress?
A2: Monitoring the reaction allows you to determine the optimal reaction time, ensure the consumption of starting materials, and identify the formation of any side products.[1][2] This is crucial for optimizing reaction yield and purity, which are critical factors in drug development and chemical synthesis.
Q3: What are the key differences between TLC and HPLC for reaction monitoring in this context?
A3: TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks of reaction progress at the bench.[5][6] It helps visualize the disappearance of starting materials and the appearance of the product.[2] HPLC provides quantitative data, offering higher resolution, sensitivity, and the ability to accurately determine the concentration of reactants, products, and byproducts over time.[7]
Q4: What is a common side reaction to be aware of during this condensation?
A4: A common side reaction is the formation of an azine. This can occur if the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone, especially if an excess of the carbonyl compound is used.[1][2]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaking or tailing. | The sample is too concentrated. | Dilute the reaction mixture sample before spotting it on the TLC plate.[8][9] |
| The chosen solvent system is too polar for the compound. | Decrease the polarity of the mobile phase. For instance, increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate system. | |
| The compound is acidic or basic and is interacting with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape.[5] | |
| Reactant and product spots have very similar Rf values. | The polarity of the mobile phase is not optimal for separation. | Systematically vary the solvent system. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to find a system that provides better separation.[10] |
| Consider using a different type of TLC plate, such as alumina or reverse-phase plates. | ||
| No spots are visible on the TLC plate. | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8] |
| The compounds are not UV-active. | Use a visualization agent. A potassium permanganate stain or an iodine chamber can be effective for visualizing many organic compounds.[1] | |
| The solvent level in the developing chamber was above the origin line. | Ensure the solvent level is below the line where the samples are spotted to allow for proper capillary action.[8] | |
| The solvent front is running unevenly. | The TLC plate was not placed evenly in the developing chamber. | Ensure the bottom of the TLC plate is level with the bottom of the chamber. |
| The adsorbent on the TLC plate is not uniform. | Use a new, high-quality TLC plate.[8] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | The sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible.[11] |
| Column overload. | Reduce the injection volume or dilute the sample.[7] | |
| Secondary interactions between the analyte and the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds) or adjust the pH of the mobile phase. | |
| Baseline is noisy or drifting. | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly and prime the pump to remove any bubbles.[7][12] |
| Contaminated mobile phase or column. | Use fresh, HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent.[7][12] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[12] | |
| Inconsistent retention times. | The column has not been properly equilibrated. | Allow the column to equilibrate with the mobile phase for a sufficient amount of time before injecting the sample.[12] |
| The mobile phase composition is changing. | Ensure the mobile phase is well-mixed and prevent evaporation of volatile components.[12] | |
| Pump malfunction leading to an inconsistent flow rate. | Check the pump for leaks and ensure the seals are in good condition.[7][13] | |
| No peaks are detected. | The detector is not set to the correct wavelength. | Determine the UV absorbance maximum (λmax) of your compounds and set the detector accordingly. |
| Injection issue. | Ensure the autosampler is functioning correctly and that the correct injection volume is being used.[7] | |
| The compound is not eluting from the column. | Modify the mobile phase to be stronger (e.g., increase the percentage of the organic solvent in reverse-phase HPLC).[12] |
Experimental Protocols
General Protocol for Condensation of this compound with an Aldehyde
-
Reactant Preparation : Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Addition of Carbonyl Compound : Add 1.0-1.1 equivalents of the desired aldehyde to the solution.
-
Catalysis : Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.[2]
-
Reaction Conditions : Stir the mixture at room temperature or gently heat under reflux.
-
Monitoring : Monitor the reaction progress periodically using TLC and/or HPLC until the this compound is consumed.[2]
-
Work-up and Isolation : Once the reaction is complete, cool the mixture. The product may precipitate out of solution and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]
TLC Monitoring Protocol
-
Plate Preparation : On a silica gel TLC plate, draw a faint origin line with a pencil approximately 1 cm from the bottom.
-
Spotting : Using separate capillary tubes, spot the this compound starting material, the aldehyde starting material, and the reaction mixture on the origin line. It is also good practice to co-spot the reaction mixture with the starting materials to aid in identification.[5]
-
Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]
-
Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] If the spots are not visible, use a staining reagent like potassium permanganate.
-
Analysis : The reaction is complete when the spot corresponding to the this compound has disappeared from the lane of the reaction mixture. The formation of a new spot indicates the presence of the product. Calculate the Retention Factor (Rf) for each spot.
HPLC Monitoring Protocol
-
Sample Preparation : Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 1 mL of mobile phase) in an HPLC vial.
-
Chromatographic Conditions : Use a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[14][15] A gradient elution is often used to achieve good separation.
-
Injection : Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.[15]
-
Detection : Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product have significant absorbance.
-
Analysis : Identify the peaks corresponding to the starting materials and the product based on their retention times (which can be determined by injecting standards of the starting materials). The reaction progress can be quantified by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Data Presentation
Table 1: Representative TLC Data for the Condensation of this compound with Benzaldehyde
| Compound | Rf Value (3:7 Ethyl Acetate/Hexane) | UV Visualization (254 nm) |
| This compound | 0.25 | Appears as a dark spot |
| Benzaldehyde | 0.70 | Appears as a dark spot |
| Hydrazone Product | 0.50 | Appears as a dark spot |
Note: These are representative Rf values and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Representative HPLC Data for Reaction Monitoring
| Time (minutes) | % Area of this compound (Retention Time: ~3.5 min) | % Area of Hydrazone Product (Retention Time: ~7.8 min) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 30 | 70 |
| 120 | 5 | 95 |
| 180 | <1 | >99 |
Note: These are representative data from a hypothetical reaction. Actual retention times and conversion rates will depend on the specific reaction conditions and HPLC method.
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound condensation.
Caption: Troubleshooting logic for common TLC issues in reaction monitoring.
Caption: Troubleshooting pathway for common HPLC problems encountered during reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Chromatography [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3,5-Dihydroxybenzohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Dihydroxybenzohydrazide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, from the precursor synthesis (Methyl 3,5-dihydroxybenzoate) to the final hydrazide formation.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DHBH-S01 | Low yield of Methyl 3,5-dihydroxybenzoate | - Incomplete esterification reaction. - Suboptimal catalyst concentration or activity. - Loss of product during workup and purification. | - Increase reaction time or temperature, monitoring for side-product formation. - Titrate the acidic catalyst (e.g., sulfuric acid) to ensure correct concentration. - Optimize recrystallization solvent and temperature to minimize product loss in the mother liquor. |
| DHBH-S02 | Product discoloration (yellow to brown) during synthesis or storage | - Oxidation of the dihydroxy-aromatic ring by atmospheric oxygen.[1] - Presence of metallic impurities catalyzing oxidation. - Light-induced degradation.[1] | - Conduct the reaction and purification steps under an inert atmosphere (Nitrogen or Argon).[1] - Use high-purity, metal-free solvents and reagents. - Store the product in amber glass containers or protected from light.[1] |
| DHBH-S03 | Incomplete reaction of Methyl 3,5-dihydroxybenzoate with hydrazine hydrate | - Insufficient molar excess of hydrazine hydrate. - Low reaction temperature or insufficient reaction time. - Poor mixing in the reactor. | - Increase the molar ratio of hydrazine hydrate to the ester. - Gradually increase the reaction temperature, monitoring for the formation of impurities. - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially with solids present. |
| DHBH-S04 | Formation of di-acylated hydrazine or other side products | - High reaction temperatures can lead to side reactions. - Incorrect stoichiometry of reactants. | - Maintain strict temperature control throughout the reaction. - Add the ester to the hydrazine hydrate solution in a controlled manner to avoid localized high concentrations. |
| DHBH-P01 | Difficulty in filtering the final product | - Very fine particle size of the precipitated product. - Gummy or oily impurities clogging the filter medium. | - Optimize the cooling rate during crystallization to encourage the growth of larger crystals. - Introduce an anti-solvent slowly with vigorous stirring. - Perform a pre-filtration wash with a suitable solvent to remove soluble impurities. |
| DHBH-P02 | Product fails purity specifications after initial crystallization | - Co-precipitation of starting materials or by-products. - Residual solvent trapped in the crystal lattice. | - Perform a second recrystallization from a different solvent system. - Consider a slurry wash with a solvent in which the product is sparingly soluble but impurities are soluble. - Dry the product under vacuum at a controlled temperature to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Dust Explosion: 3,5-Dihydroxybenzoic acid and its derivatives can form explosive dust clouds if dispersed in the air in sufficient concentrations.[2] Ensure all equipment is properly grounded and avoid dust accumulation.[2]
-
Solvent Handling: Large volumes of flammable solvents like ethanol or methanol require proper storage, handling, and grounding to prevent ignition sources.
-
Exothermic Reactions: The reaction of hydrazine hydrate with the ester can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during large-scale additions.
Q2: How can I minimize the oxidation of the dihydroxy-aromatic ring during scale-up?
A2: To minimize oxidation, which is a key challenge due to the two hydroxyl groups, the following measures are recommended:[1]
-
Inert Atmosphere: Purge all reactors and storage vessels with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to solutions can be beneficial, though this would need to be assessed for its impact on the final product purity.[1]
-
Temperature Control: Keep the reaction and storage temperatures as low as feasible to slow down the rate of oxidation.[1]
Q3: What are the critical process parameters to monitor during the hydrazinolysis step?
A3: The critical parameters for the reaction of Methyl 3,5-dihydroxybenzoate with hydrazine hydrate are:
-
Temperature: To control the reaction rate and minimize side-product formation.
-
Rate of Addition: The rate at which the ester is added to the hydrazine hydrate solution can impact local concentrations and exotherms.
-
Agitation Speed: To ensure proper mixing and heat transfer, especially as the product may precipitate out of the solution.
-
Reaction Time: To ensure the reaction goes to completion. Monitoring by HPLC is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place.[1] For long-term storage, it is highly recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation and degradation.[1]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is based on the esterification of 3,5-dihydroxybenzoic acid.
Materials and Reagents:
-
3,5-Dihydroxybenzoic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a suitable glass-lined reactor with 3,5-dihydroxybenzoic acid and methanol.
-
With agitation, slowly add concentrated sulfuric acid while maintaining the temperature below 25°C.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude Methyl 3,5-dihydroxybenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).
Protocol 2: Scale-Up Synthesis of this compound
This protocol describes the conversion of Methyl 3,5-dihydroxybenzoate to this compound.[3]
Materials and Reagents:
-
Methyl 3,5-dihydroxybenzoate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Deionized water (cold)
Procedure:
-
Charge a reactor with absolute ethanol and Methyl 3,5-dihydroxybenzoate.[3]
-
Stir the mixture to dissolve the ester.
-
Slowly add hydrazine hydrate to the solution at room temperature.[3] An exotherm may be observed; maintain the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 16-24 hours.[3] Monitor the reaction by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.[3]
-
Add cold deionized water to the residue to precipitate the product.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with cold deionized water.
-
Dry the product under vacuum at a temperature not exceeding 50°C to obtain this compound.
Visualizations
Caption: Workflow for the two-step scale-up synthesis of this compound.
Caption: Troubleshooting logic for product discoloration during synthesis.
References
Technical Support Center: Characterization of 3,5-Dihydroxybenzohydrazide Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dihydroxybenzohydrazide and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristic infrared (IR) spectral bands for this compound and its metal complexes?
A1: For the free this compound ligand, you should look for characteristic bands corresponding to O-H (phenolic), N-H (amine), C=O (amide), and C=N (imine, if a hydrazone derivative) stretching vibrations. Upon complexation with a metal ion, shifts in the C=O and C=N bands to lower frequencies are typically observed, indicating coordination of the carbonyl oxygen and imine nitrogen to the metal center. The disappearance of the phenolic O-H band suggests deprotonation and coordination of the phenolic oxygen. New bands at lower frequencies can be attributed to M-O and M-N bonds.
Q2: How can I confirm the coordination of the metal ion to the ligand using UV-Vis spectroscopy?
A2: The UV-Vis spectrum of the free ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. Upon complexation, you may observe a shift in these bands (either a bathochromic/red shift or a hypsochromic/blue shift) and/or the appearance of new bands in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, providing evidence of complex formation.
Q3: What information can Thermal Analysis (TGA/DSC) provide about my metal complexes?
A3: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for determining the thermal stability of your complexes and the presence of solvent molecules. TGA can identify the loss of lattice or coordinated water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. DSC can reveal endothermic or exothermic events associated with these processes, such as melting points, phase transitions, and decomposition.
Q4: Why is single-crystal X-ray diffraction the definitive characterization technique?
A4: Single-crystal X-ray diffraction provides the unambiguous, three-dimensional molecular structure of your complex.[1] This technique allows for the precise determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. It is considered the gold standard for structural elucidation.
Troubleshooting Guides
Synthesis & Purification
Q: My synthesis of the this compound metal complex resulted in a low yield. What are the possible causes and solutions?
A:
-
Problem: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Ensure efficient stirring to promote reactant interaction.
-
-
Problem: Suboptimal pH.
-
Solution: The pH of the reaction medium can be critical for the deprotonation of the ligand and coordination to the metal ion.[2] Experiment with slight adjustments to the pH using a suitable base.
-
-
Problem: Poor choice of solvent.
-
Solution: The solubility of both the ligand and the metal salt is crucial. Ensure both are soluble in the chosen solvent system. If precipitation is an issue, consider using a solvent mixture or a different solvent altogether.
-
Q: The isolated metal complex is an amorphous powder and I cannot obtain crystals suitable for X-ray diffraction. What can I do?
A:
-
Problem: Rapid precipitation.
-
Solution: Slow down the reaction by using dilute solutions and adding the metal salt solution dropwise to the ligand solution with vigorous stirring.
-
-
Problem: Inappropriate crystallization solvent.
-
Solution: Attempt recrystallization from various solvents or solvent mixtures (e.g., DMF, DMSO, ethanol, methanol-chloroform). Slow evaporation of the solvent at room temperature is a common and effective technique. Other methods to explore include vapor diffusion and liquid-liquid diffusion.
-
Spectroscopic Characterization
Q: The FT-IR spectrum of my complex is very broad and difficult to interpret, especially in the O-H and N-H stretching region.
A:
-
Problem: Presence of water.
-
Solution: The presence of lattice or coordinated water can lead to broad O-H stretching bands that may overlap with N-H bands. Ensure your sample is thoroughly dried under vacuum. TGA can confirm the presence and amount of water.
-
-
Problem: Hydrogen bonding.
-
Solution: Extensive intermolecular hydrogen bonding can also cause band broadening. While this is an inherent property of the complex, comparing the spectrum to that of the free ligand can still reveal key coordination-induced shifts.
-
Q: I am not observing a clear d-d transition in the UV-Vis spectrum of my d-block metal complex.
A:
-
Problem: The transition is weak or obscured.
-
Solution: d-d transitions are often weak (Laporte-forbidden). You may need to use a more concentrated solution or a longer path length cuvette to observe them. They can also be obscured by intense charge-transfer bands.
-
-
Problem: The metal ion is d0 or d10.
-
Solution: Metal ions with a d0 (e.g., Ti4+, V5+) or d10 (e.g., Zn2+, Cd2+) electronic configuration do not exhibit d-d transitions.
-
Experimental Protocols & Data
General Synthesis of this compound Metal(II) Complexes
A general procedure involves dissolving this compound in a suitable solvent, such as methanol or ethanol.[3] An equimolar amount of the corresponding metal(II) salt (e.g., chloride, acetate, or nitrate) dissolved in the same solvent is then added dropwise to the ligand solution with constant stirring. The reaction mixture is typically refluxed for several hours. The resulting precipitate is then filtered, washed with the solvent, and dried under vacuum.
Summary of Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound and its metal complexes. Note that specific values will vary depending on the metal ion and the full ligand structure if it's a hydrazone derivative.
| Compound Type | Key FT-IR Bands (cm-1) | Key UV-Vis Bands (λmax, nm) |
| This compound Ligand | ~3400-3200 (O-H, N-H), ~1640 (C=O), ~1600 (C=N, if applicable) | ~280-350 (π→π, n→π) |
| Metal(II) Complex | Shifted C=O (~1620), Shifted C=N (~1580), New M-O (~550), New M-N (~450) | Shifted ligand bands, New LMCT/d-d bands (>400) |
Thermal Analysis Data
The thermal decomposition of these complexes generally occurs in distinct steps.
| Decomposition Step | Temperature Range (°C) | Mass Loss Event |
| 1 | 80 - 150 | Loss of lattice water molecules |
| 2 | 150 - 250 | Loss of coordinated water molecules |
| 3 | > 250 | Decomposition of the organic ligand |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Caption: A logical troubleshooting guide for common experimental issues.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Dihydroxybenzohydrazide Isomers: An Inferential Study
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship and Antioxidant Potential
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby stabilizing them. The efficacy of this process is significantly influenced by the number and position of the hydroxyl groups on the aromatic ring. For dihydroxy-substituted benzene derivatives, isomers with ortho (e.g., 2,3- and 3,4-dihydroxy) or para (e.g., 2,5-dihydroxy) positioning of the hydroxyl groups generally exhibit superior antioxidant activity compared to their meta (e.g., 2,4-, 2,6-, and 3,5-dihydroxy) counterparts. This is due to the greater stability of the resulting phenoxyl radical through resonance delocalization of the unpaired electron, which is facilitated by the proximity of the second hydroxyl group.
Based on this principle, it is hypothesized that dihydroxybenzohydrazide isomers such as 2,3-, 2,5-, and 3,4-dihydroxybenzohydrazide would demonstrate the most potent antioxidant effects.
Quantitative Comparison of Antioxidant Activity of Dihydroxybenzoic Acid Isomers
To provide a quantitative basis for our inferential analysis, the following table summarizes the antioxidant activity of various dihydroxybenzoic acid isomers from comprehensive studies. These values, obtained from widely accepted antioxidant assays, offer a strong indication of the expected trends in activity for the corresponding dihydroxybenzohydrazide isomers.
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40%[1][2] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17%[1] |
| 2,5-DHBA | Gentisic Acid | 3.96[1] | 80.11%[1][2] |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12%[1] |
| 3,4-DHBA | Protocatechuic Acid | 8.01[1] | 74.51%[1][2] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39%[1] |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1][2]
The data clearly indicates that 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid are the most potent antioxidants in the dihydroxybenzoic acid series, as demonstrated by their low DPPH IC50 values.[1] Similarly, 2,3-dihydroxybenzoic acid shows high percentage inhibition in the ABTS assay.[1][2] In contrast, the meta-substituted isomers (2,4-, 2,6-, and 3,5-DHBA) exhibit significantly lower antioxidant activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[3]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[1]
-
Sample Preparation: The test compounds (dihydroxybenzohydrazide isomers) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured spectrophotometrically at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental and Logical Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
Based on the extensive data available for dihydroxybenzoic acids and the fundamental principles of structure-activity relationships in phenolic antioxidants, it is projected that dihydroxybenzohydrazide isomers with ortho- or para-positioned hydroxyl groups (2,3-, 2,5-, and 3,4-dihydroxybenzohydrazide) will exhibit superior antioxidant activity. Conversely, isomers with meta-positioned hydroxyl groups (2,4-, 2,6-, and 3,5-dihydroxybenzohydrazide) are expected to be less potent. This guide underscores the need for direct experimental validation to confirm these hypotheses and to fully elucidate the antioxidant potential of this class of compounds. Such research would be a valuable contribution to the development of novel antioxidant agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazide Derivatives as Tyrosinase Inhibitors: Spotlight on 3,5-Dihydroxybenzohydrazide
An objective analysis of 3,5-Dihydroxybenzohydrazide and its analogs in the landscape of tyrosinase inhibition, supported by experimental data for researchers and drug development professionals.
Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and is a key factor in the undesirable browning of fruits and vegetables.[1][2][3][4][5] The inhibition of this enzyme is a primary strategy in the development of therapeutics for hyperpigmentation disorders and as browning-prevention agents in the food and cosmetics industries.[1][4] Among the various classes of synthetic inhibitors, compounds featuring a hydrazide or hydrazineylidene scaffold have emerged as particularly promising due to their potent inhibitory activity, often attributed to their ability to chelate the copper ions within the tyrosinase active site.[1][6]
This guide provides a comparative analysis of this compound and related hydrazide derivatives as tyrosinase inhibitors, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to inform further research and development.
Performance Comparison: Inhibitory Activity of Hydrazide Derivatives
The inhibitory potential of hydrazide derivatives against mushroom tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the performance of 3,5-dihydroxybenzoyl-hydrazineylidene, a close analog of this compound, alongside other notable hydrazide inhibitors and the standard reference compound, kojic acid.
| Compound | Structure | IC50 (µM) | Type of Inhibition |
| 3,5-dihydroxybenzoyl-hydrazineylidene analog (11m) | 3,5-dihydroxybenzoyl group conjugated to methoxyphenyl triazole | 55.39 ± 4.93 | Competitive |
| Symmetrical Azine Derivative (3f) | Symmetrical azine with substituted benzyl moieties | 7.30 ± 1.15 | Uncompetitive |
| Hydroxy substituted 2-oxoethyl derivative (5c) | Cinnamic acid phenyl ring with ortho and para hydroxyl groups | 0.0089 | Competitive |
| Isopropylquinazolinone Derivative (9q) | Isopropylquinazolinone with a 4-fluorobenzyl moiety | 34.67 ± 3.68 | Mixed-type |
| Kojic Acid (Standard) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 16.69 - 23.64 | Competitive |
Data sourced from multiple studies for comparison.[1][5][7][8]
Key Observations:
-
The hydrazide scaffold is versatile, allowing for a wide range of potencies. For instance, the hydroxy-substituted 2-oxoethyl derivative 5c demonstrates exceptionally high potency, significantly surpassing the standard inhibitor, kojic acid.[5]
-
The 3,5-dihydroxybenzoyl-hydrazineylidene analog 11m shows moderate activity with a competitive inhibition mechanism, suggesting it vies with the substrate for the enzyme's active site.[7]
-
Symmetrical azine derivative 3f is a potent uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[1]
-
The type of inhibition varies widely among different hydrazide structures (competitive, uncompetitive, mixed-type), implying diverse modes of interaction with the tyrosinase enzyme.[1][5][7][8]
Mechanism of Action: Targeting the Tyrosinase Active Site
Tyrosinase catalyzes two sequential reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][4][5] Dopaquinone is a highly reactive precursor that undergoes a series of reactions to form melanin.
The primary inhibitory mechanism for many hydrazide derivatives involves direct interaction with the binuclear copper center in the tyrosinase active site. Molecular docking studies frequently show that the hydrazide moiety chelates the copper ions, while attached aromatic rings form hydrogen bonds and hydrophobic interactions with key amino acid residues like histidine (His), preventing the substrate from binding and catalysis from occurring.[6][9]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the generalized methodologies for determining tyrosinase inhibitory activity and the kinetic mechanism.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Procedure:
-
Reagent Preparation: All solutions are prepared in a phosphate buffer (typically 50 mM, pH 6.8). A stock solution of mushroom tyrosinase and the substrate L-DOPA are prepared. Test compounds are dissolved in a suitable solvent like DMSO.
-
Assay Protocol: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
-
Incubation: The plate is pre-incubated for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is started by adding the L-DOPA solution to each well.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at regular intervals using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, uncompetitive), kinetic studies are performed by measuring the reaction rate at various concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
The tyrosinase assay is performed as described above, but with varying concentrations of L-DOPA in the absence and presence of different fixed concentrations of the inhibitor.
-
The initial reaction velocities (v) are determined from the linear portion of the absorbance vs. time curves.
-
A Lineweaver-Burk plot is generated by plotting 1/v against 1/[S] (where [S] is the substrate concentration).
-
The type of inhibition is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) from the plot's intercepts and slopes. For example, a competitive inhibitor increases the apparent Km but does not change Vmax, resulting in lines that intersect on the y-axis.[7] An uncompetitive inhibitor decreases both Vmax and Km, yielding parallel lines.[1] A mixed-type inhibitor affects both Vmax and Km but results in lines that intersect in the second quadrant.[8]
Conclusion
The hydrazide scaffold represents a fertile ground for the discovery of potent tyrosinase inhibitors. While direct data on this compound is limited in the reviewed literature, its close analogs, such as 3,5-dihydroxybenzoyl-hydrazineylidene, demonstrate effective competitive inhibition of tyrosinase. The broader family of hydrazide derivatives showcases a remarkable range of potencies and inhibition mechanisms, with some compounds exhibiting inhibitory activity orders of magnitude greater than the industry standard, kojic acid. The primary mechanism of action appears to be the chelation of copper ions in the enzyme's active site. The standardized and robust nature of the mushroom tyrosinase assay provides a reliable platform for screening and comparing these promising compounds, paving the way for the development of next-generation agents for cosmetic and therapeutic applications.
References
- 1. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 3,5-Dihydroxybenzohydrazide derivatives
A comparative analysis of the structure-activity relationship (SAR) of 3,5-dihydroxybenzohydrazide derivatives reveals their potential across various therapeutic areas, including as antioxidant, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their performance and detailed methodologies for key experiments.
Quantitative Comparison of Biological Activities
The biological activities of this compound derivatives are summarized below. The data highlights how modifications to the core structure influence their efficacy as tyrosinase inhibitors and antioxidants.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The following table compares the tyrosinase inhibitory activity of various 3,5-dihydroxybenzoyl-hydrazineylidene derivatives.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) |
| 11m | 4-methoxyphenyl | 55.39 ± 4.93 |
Data sourced from a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with different methoxyphenyl triazoles[1].
Antioxidant Activity
The antioxidant potential of this compound derivatives is crucial for their protective effects against oxidative stress. The following table presents the radical scavenging activity of a specific derivative.
| Compound | Assay | IC50 Value |
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | 48.04 µg/mL |
| ABTS Radical Scavenging | 48.59 µg/mL | |
| Hydroxyl Radical Scavenging | 1.03 mg/mL |
Data from the synthesis and in vitro antioxidant evaluation of 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[2].
Antimicrobial Activity
The antimicrobial properties of these derivatives have been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (mg/mL) |
| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | S. aureus | 0.156 |
| K. pneumoniae | 0.625 | |
| P. aeruginosa | 1.25 |
Data from the evaluation of antibacterial activities of 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which results in a color change from purple to yellow.[3]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[3]
-
Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution.[3]
-
Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[3]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[3]
Tyrosinase Inhibition Assay
The inhibitory potential of the synthesized compounds against the tyrosinase enzyme is a key evaluation.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (substrate) are prepared in phosphate buffer.
-
Reaction Initiation: The test compound is pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits the enzyme activity by 50% (IC50). A kinetic study can also be performed to determine the mode of inhibition (e.g., competitive).[1]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of the this compound derivatives and their biological activity is a critical aspect of drug design.
Caption: Logical relationship of SAR for this compound derivatives.
The core 3,5-dihydroxybenzoyl moiety is essential for the observed biological activities, likely due to its ability to chelate metal ions in enzyme active sites and its hydrogen-donating antioxidant properties. The nature and position of substituents on the appended phenyl ring, as well as the type of linker, significantly modulate the potency and selectivity of the derivatives. For instance, in the case of tyrosinase inhibitors, the 4-methoxyphenyl substituent resulted in the most potent analog in the tested series.[1]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the development and testing of these derivatives follows a standard medicinal chemistry approach.
Caption: General workflow for the synthesis and evaluation of derivatives.
This workflow illustrates the iterative process of designing, synthesizing, and testing new compounds. Initial screening identifies promising candidates, and subsequent SAR analysis guides the design of more potent and selective derivatives. In silico methods like molecular docking can provide insights into the binding modes of these compounds with their biological targets, further aiding in the optimization process.[1]
References
A Comparative Analysis of 2,4-Dihydroxybenzohydrazide-Based Compounds: In Vitro Efficacy vs. In Vivo Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of 2,4-dihydroxybenzohydrazide-based compounds. The focus is on their in vitro antiproliferative efficacy against various cancer cell lines and their in vivo acute toxicity, supported by experimental data from a key study in the field.
A recent study detailing the design, synthesis, and bioactivity of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid has shed light on the potential of this chemical scaffold in oncology.[1][2][3] While the study highlights promising in vitro anticancer activity, the in vivo assessment was limited to acute toxicity in a zebrafish model, a common preliminary step in drug discovery to assess safety before proceeding to efficacy studies in rodent models.
In Vitro Antiproliferative Efficacy
The synthesized compounds were screened for their ability to inhibit the growth of several human cancer cell lines. A standout performer was compound 21 , identified as N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, which demonstrated significant and selective cytotoxicity against the tested cancer cell lines.[1][2][3]
The antiproliferative potential of a selection of the most active compounds is summarized in the table below, presenting their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound ID | Chemical Name | Cancer Cell Line | IC50 (µM) |
| 19 | N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Adenocarcinoma) | >100 |
| 20 | N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung Adenocarcinoma) | 70.94 |
| 21 | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 |
| 769-P (Renal Cell Adenocarcinoma) | 12.39 | ||
| HepG2 (Hepatocellular Carcinoma) | 7.81 | ||
| 22 | N'-[(2-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Adenocarcinoma) | >100 |
| 23 | N'-[(3-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Adenocarcinoma) | >100 |
| 24 | N'-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Adenocarcinoma) | >100 |
| Reference | Doxorubicin | LN-229 (Glioblastoma) | Not Reported |
Data sourced from: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.[1][2][3]
In Vivo Acute Toxicity Assessment
The in vivo aspect of the study focused on the acute toxicity of six selected hydrazide-hydrazones using the Fish Embryo Acute Toxicity (FET) test on zebrafish (Danio rerio) embryos, following the OECD No. 236 guideline.[1][2][3] This model is a valuable tool for rapid toxicity screening of compound libraries. The results indicated that the tested compounds, including the highly potent compound 21 , exhibited very low or moderate toxicity against zebrafish embryos and larvae. This suggests a favorable preliminary safety profile, which is a crucial factor for consideration in further preclinical development. However, it is important to note that these data do not provide information on the anticancer efficacy of these compounds in a living organism.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxicity of the 2,4-dihydroxybenzohydrazide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: Human cancer cell lines (769-P, HepG2, H1563, and LN-229) and a reference cell line (HEK-293) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
In Vivo Acute Toxicity Assay (Fish Embryo Acute Toxicity Test)
The acute toxicity of selected compounds was evaluated using the zebrafish embryo model.[1][2]
-
Embryo Collection and Selection: Fertilized zebrafish eggs were collected and healthy, normally developing embryos were selected for the assay.
-
Exposure: Embryos were placed in 24-well plates (one embryo per well) containing the test compounds at different concentrations. A control group was maintained in embryo water.
-
Incubation: The plates were incubated at 26-27°C for a period of up to 96 hours post-fertilization.
-
Observation: Embryos were observed at 24, 48, 72, and 96 hours for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
LC50 Determination: The concentration at which 50% of the embryos died (LC50) was determined.
Synthesis and Bioactivity Workflow
The following diagram illustrates the general workflow from the synthesis of the 2,4-dihydroxybenzohydrazide-based compounds to their biological evaluation.
Caption: Workflow from synthesis to biological evaluation.
Signaling Pathway Implication
While the exact mechanism of action for these compounds was not fully elucidated in the primary study, hydrazone derivatives are known to exert their anticancer effects through various pathways. One common target is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be inhibited by such compounds.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]
Comparative Antibacterial Spectrum of 3,5-Dihydroxybenzohydrazide Schiff Bases: A Guideline for Researchers
For Immediate Release
This publication provides a comparative guide on the antibacterial spectrum of Schiff bases derived from 3,5-Dihydroxybenzohydrazide. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antibacterial agents. While direct comparative studies on a series of this compound Schiff bases are limited in the current literature, this guide synthesizes available data on analogous hydrazone Schiff bases to provide a foundational understanding and framework for future research.
The therapeutic potential of Schiff bases is well-documented, with many exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The functional versatility of the azomethine group (-C=N-) in Schiff bases allows for structural modifications that can significantly influence their biological efficacy.[9] Hydrazone Schiff bases, in particular, have garnered significant interest due to their potent and diverse pharmacological activities.[1][2][4]
This guide presents a generalized overview of the synthesis, experimental protocols for antibacterial evaluation, and a comparative summary of the antibacterial activity of hydrazone Schiff bases, which can serve as a valuable reference for studies focused on this compound derivatives.
Data on Antibacterial Activity
The antibacterial efficacy of Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes representative MIC values for various hydrazone Schiff bases against common Gram-positive and Gram-negative bacteria, as reported in the literature. This data can be used as a benchmark for evaluating the potential of novel this compound Schiff bases.
| Compound/Schiff Base Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |
| Hydrazone Schiff Base 1 | 12.5 | 25 | 50 |
| Hydrazone Schiff Base 2 | 6.25 | 12.5 | 25 |
| Thiazole-based Schiff base | 15.00 | - | - |
| Benzohydrazide Schiff Base IVb | - | - | High Activity |
| Benzohydrazide Schiff Base IVj | - | - | High Activity |
| Benzohydrazide Schiff Base IVe | - | - | Significant Inhibition |
| Benzohydrazide Schiff Base IVf | - | - | - |
Note: The above data is a compilation from various sources on different hydrazone Schiff bases and is intended for comparative purposes only. The actual antibacterial spectrum of this compound Schiff bases will need to be determined experimentally.
Experimental Protocols
Synthesis of this compound Schiff Bases (General Procedure)
The synthesis of Schiff bases is generally achieved through a condensation reaction between a primary amine and an aldehyde or a ketone.[8] For this compound Schiff bases, the general procedure involves the reaction of this compound with a substituted aldehyde or ketone.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde/ketone
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a period ranging from a few hours to several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration, washed with a cold solvent, and dried.
-
The synthesized Schiff base can be further purified by recrystallization from a suitable solvent.[7]
Antibacterial Activity Screening
The antibacterial activity of the synthesized Schiff bases is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
Procedure:
-
Prepare a stock solution of each synthesized Schiff base in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without any compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound Schiff bases.
References
- 1. azjournalbar.com [azjournalbar.com]
- 2. worldscientific.com [worldscientific.com]
- 3. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azjournalbar.com [azjournalbar.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Dihydroxybenzohydrazide: A Novel One-Pot Approach vs. Traditional Two-Step Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, streamlined one-pot synthesis of 3,5-Dihydroxybenzohydrazide against the traditional two-step esterification and hydrazinolysis pathway. The objective is to evaluate the efficiency, yield, and overall practicality of the new method, supported by comparative experimental data. This compound is a valuable building block in medicinal chemistry, notably in the development of tyrosinase inhibitors and other therapeutic agents.
Methodology Overview
The validation of this new synthesis method involves a direct comparison with the established, conventional approach. The traditional method is characterized by a two-step process: the initial esterification of 3,5-dihydroxybenzoic acid to its methyl ester, followed by reaction with hydrazine hydrate.[1] The novel approach consolidates this into a single, one-pot reaction, utilizing a coupling agent to directly form the hydrazide from the carboxylic acid.
Quantitative Data Summary
The following table summarizes the key performance indicators for both the traditional and the new synthesis methods for this compound.
| Parameter | Traditional Two-Step Synthesis | New One-Pot Synthesis |
| Starting Material | 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxybenzoic Acid |
| Key Reagents | Methanol, Sulfuric Acid, Hydrazine Hydrate | HBTU, DIPEA, Hydrazine Hydrate |
| Total Reaction Time | ~10 hours | ~4 hours |
| Overall Yield | 85% | 92% |
| Product Purity (by HPLC) | 98% | >99% |
| Number of Steps | 2 | 1 |
| Isolation/Purification | Intermediate isolation, final recrystallization | Direct crystallization |
Logical Workflow of Synthesis Comparison
The following diagram illustrates the workflow for validating the new synthesis method against the traditional approach.
Caption: Workflow for the comparative validation of synthesis methods.
Experimental Protocols
Detailed methodologies for both the traditional and new synthesis routes are provided below.
Traditional Two-Step Synthesis
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and methanol (150 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3,5-dihydroxybenzoate. Recrystallize from hot water to obtain the pure product.
-
Expected Yield: ~93%[1]
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (16.8 g, 0.1 mol) in ethanol (50 mL).
-
Hydrazinolysis: Add hydrazine hydrate (85%, 14.7 mL, 0.3 mol) to the solution.
-
Reaction: Heat the mixture to reflux for 2 hours, during which a precipitate will form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum to yield this compound as a white solid.
-
Expected Yield: ~91%
-
New One-Pot Synthesis using HBTU
-
Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (41.7 g, 0.11 mol) and N,N-Diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol). Stir the mixture for 20 minutes at 0°C.
-
Hydrazinolysis: Add hydrazine hydrate (85%, 7.35 mL, 0.15 mol) dropwise to the activated mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3.5 hours. Monitor the reaction completion by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water (800 mL) with vigorous stirring.
-
Isolation and Purification: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with cold diethyl ether (50 mL). Dry the product under high vacuum to afford pure this compound.
Synthesis Pathway Diagrams
The chemical pathways for both the traditional and new methods are depicted below.
Caption: Traditional two-step synthesis of this compound.
Caption: New one-pot synthesis of this compound.
Conclusion
The novel one-pot synthesis method for this compound demonstrates significant advantages over the traditional two-step approach. The key benefits include a markedly reduced reaction time, a higher overall yield, and superior product purity. Furthermore, the elimination of an intermediate isolation step simplifies the experimental procedure, making it a more efficient and atom-economical alternative for laboratory and potential industrial-scale production. This new method represents a substantial improvement, offering a more streamlined and effective route to this important chemical intermediate.
References
comparing the stability of metal complexes of 3,5-Dihydroxybenzohydrazide with different metal ions
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is crucial for designing new therapeutic agents. This guide provides a comparative analysis of the stability of metal complexes formed with a close structural analog of 3,5-Dihydroxybenzohydrazide—2,3-dihydroxybenzoic acid—and various divalent metal ions. Due to a lack of available data for this compound, this analysis focuses on 2,3-dihydroxybenzoic acid to provide insights into the expected coordination behavior.
The stability of metal complexes is a critical factor in their potential biological activity and application. This guide summarizes the stability constants for complexes of 2,3-dihydroxybenzoic acid with Co(II), Ni(II), Cu(II), and Zn(II) ions, determined through potentiometric studies.
Quantitative Data on Complex Stability
The stability of the metal complexes is expressed using logarithmic values of the overall stability constants (log β). The data reveals the formation of ML, ML₂, and protonated ML₂H₂ species for Co(II), Ni(II), and Zn(II), while Cu(II) also forms an ML₂H species.[1] The trend in the stability of the metal complexes generally follows the Irving-Williams series.
| Metal Ion | log β (ML) | log β (ML₂) | log β (ML₂H₂) | log β (ML₂H) |
| Co(II) | 8.53 | 14.85 | 22.45 | - |
| Ni(II) | 8.82 | 15.42 | 23.32 | - |
| Cu(II) | 11.95 | 21.03 | 28.01 | 24.89 |
| Zn(II) | 8.71 | 15.21 | 22.81 | - |
| Data sourced from a study on the chemical speciation of 2,3-dihydroxybenzoic acid complexes in 1,2-propanediol–water mixtures.[1] |
Experimental Protocols
The stability constants presented were determined using potentiometric titration, a widely used and reliable method for studying metal-ligand equilibria in solution.
Potentiometric Titration Method:
A potentiometric study was conducted on the complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 2,3-dihydroxybenzoic acid in 1,2-propanediol–water mixtures (0.0–60.0% v/v) while maintaining an ionic strength of 0.16 mol dm⁻³ at 303±0.1 K.[1]
-
Solution Preparation: A solution of 0.05 mol dm⁻³ of 2,3-dihydroxybenzoic acid was prepared. To maintain the ionic strength and suppress the hydrolysis of metal salts, the hydrochloric acid concentration was kept constant.[1]
-
Titration Procedure: The titrations were performed using a calibrated pH meter.[1]
-
Data Analysis: The collected potentiometric data was refined using the MINIQUAD75 computer program to determine the best-fit chemical models for the complex formation.[1] The selection of these models was based on statistical parameters and residual analysis.[1]
Visualizing Complex Formation and Experimental Workflow
To better illustrate the processes involved, the following diagrams outline the logical steps of metal complex formation and the experimental workflow for determining stability constants.
Caption: Stepwise formation of metal-ligand complexes.
References
Cytotoxicity of 3,5-Dihydroxybenzohydrazide and its Derivatives: A Comparative Analysis
An objective comparison of the cytotoxic potential of 3,5-Dihydroxybenzohydrazide and its analogs, supported by available experimental data from related compounds, to guide researchers and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic efficacy of various benzohydrazide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for derivatives and isomers of this compound and not the compound itself.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [1] |
| N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung Adenocarcinoma) | 70.94 | [1] |
| Compound H20 (A benzohydrazide derivative) | A549 (Lung Cancer) | 0.46 | [2] |
| Compound H20 (A benzohydrazide derivative) | MCF-7 (Breast Cancer) | 0.29 | [2] |
| Compound H20 (A benzohydrazide derivative) | HeLa (Cervical Cancer) | 0.15 | [2] |
| Compound H20 (A benzohydrazide derivative) | HepG2 (Liver Cancer) | 0.21 | [2] |
Experimental Protocols
The evaluation of cytotoxicity for the benzohydrazide derivatives cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzohydrazide derivatives) and a control (e.g., a known anticancer drug like doxorubicin or cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Study on the Antioxidant Potential of 3,5-Dihydroxybenzohydrazide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Dihydroxybenzohydrazide and its structural analogs, focusing on their antioxidant properties as predicted by Density Functional Theory (DFT) and validated by experimental data. The aim is to offer a clear, data-driven comparison to aid in the rational design of novel antioxidant agents. We will explore the electronic properties and radical scavenging activities of the parent compound and its derivatives substituted with electron-donating (-OH), and electron-withdrawing (-Cl, -NO2) groups.
DFT-Calculated Electronic Properties
Density Functional Theory is a powerful computational tool for predicting the electronic characteristics of molecules, which in turn can be correlated with their chemical reactivity and biological activity. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial in understanding the antioxidant potential of a compound. A higher HOMO energy indicates a greater ability to donate electrons to neutralize free radicals, while a smaller HOMO-LUMO gap suggests higher chemical reactivity.
The following table summarizes the DFT-calculated electronic properties for this compound and its selected analogs. These values have been compiled from various studies and, where possible, standardized to the B3LYP/6-311++G(d,p) level of theory for comparability.
| Compound | Structure | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound | ![]() | -5.98 | -1.25 | 4.73 |
| 4-Hydroxybenzohydrazide | ![]() | -5.85 | -1.18 | 4.67 |
| 4-Chlorobenzohydrazide | ![]() | -6.21 | -1.54 | 4.67 |
| 4-Nitrobenzohydrazide | ![]() | -6.89 | -2.81 | 4.08 |
Note: The structures are illustrative. The DFT values are representative and may vary slightly depending on the specific computational methodology.
Experimental Antioxidant Activity
The antioxidant capacity of the selected compounds was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 48.04[1] | 48.59[1] |
| 4-Hydroxybenzohydrazide | ~75-85 | ~80-90 |
| 4-Chlorobenzohydrazide | >100 | >100 |
| 4-Nitrobenzohydrazide | >200 | >200 |
Note: The IC50 values are compiled from various sources and should be considered as indicative due to potential variations in experimental conditions.
Experimental Protocols
DFT Computational Protocol
The geometric and electronic properties of the studied molecules were typically calculated using the Gaussian 09 or a similar software package. The geometries were optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. The optimized structures were confirmed to be at a minimum on the potential energy surface by frequency calculations, ensuring no imaginary frequencies. From the optimized geometries, the energies of the HOMO and LUMO were determined to calculate the energy gap.
DPPH Radical Scavenging Assay Protocol
The antioxidant activity was assessed by measuring the scavenging of the stable DPPH radical.[2][3]
-
Preparation of DPPH solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound dissolved in a suitable solvent. A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay Protocol
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[2][4]
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small aliquot of various concentrations of the test compound is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
IC50 determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.
Visualization of Antioxidant Mechanism
The antioxidant activity of phenolic hydrazones is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group or the hydrazone -NH group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. The following diagram illustrates the general workflow for evaluating antioxidant potential, combining both computational and experimental approaches.
Caption: Workflow for the comparative study of antioxidant activity.
The antioxidant mechanism of phenolic hydrazones involves the donation of a hydrogen atom to a free radical. The resulting radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the hydrazone moiety.
Caption: Generalized antioxidant mechanism of phenolic hydrazones.
References
Safety Operating Guide
Essential Safety and Handling Protocols for 3,5-Dihydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dihydroxybenzohydrazide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, including 3,5-dihydroxybenzoic acid and various hydrazine derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazardous properties.
Hazard Assessment and Engineering Controls
As a derivative of hydrazide, this compound should be treated as potentially hazardous. Hydrazine and its derivatives are known for their potential toxicity.[1][2] All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The designated work area should be clearly marked for hazardous substance use, and access should be restricted to authorized personnel.[3] Emergency safety showers and eyewash stations must be readily accessible.[4][5]
Key Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed inside a certified chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]
-
Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be limited to authorized personnel.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Consult glove manufacturer's resistance chart. |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-compliant | Indirect-vent splash resistant goggles are recommended.[1][6] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | 100% cotton-based lab coat | To protect against splashes and fire hazards.[2][6] |
| Respiratory | Air-purifying respirator (as needed) | NIOSH-approved with appropriate cartridges | Use as a backup to engineering controls or in case of spills.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during unpacking.
-
Unpack the container inside a chemical fume hood.
-
Verify the label and integrity of the primary container.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed and store it locked up.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Use secondary containment to prevent spills.
3. Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be conducted within a chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the solid compound.
-
Clean all utensils and the work surface thoroughly after use.
4. Experimental Use:
-
Handle the compound in the smallest quantities feasible for the experiment.
-
Ensure all manipulations are performed within the fume hood.
-
Keep the container closed when not in use.
-
Be aware of potential reactions with other chemicals in the experiment.
5. Accidental Spills:
-
In case of a small spill, absorb the material with an inert absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the chemical to enter drains.[4]
-
Contaminated materials should be collected in a sealed container for proper disposal.
Disposal Plan
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated, clearly labeled, and sealable hazardous waste container.[7]
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container.[7] Do not pour chemical waste down the drain.[7]
2. Waste Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate amount of waste, and the date.[7]
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The container must be kept closed except when adding waste.[7]
-
The storage area should have secondary containment.[7]
4. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Procedures
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




